molecular formula C9H8N2O3 B1365131 5-methoxy-1H-indazole-3-carboxylic Acid CAS No. 90417-53-1

5-methoxy-1H-indazole-3-carboxylic Acid

Cat. No.: B1365131
CAS No.: 90417-53-1
M. Wt: 192.17 g/mol
InChI Key: RSERHJPLECECPR-UHFFFAOYSA-N
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Description

5-methoxy-1H-indazole-3-carboxylic Acid is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methoxy-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-5-2-3-7-6(4-5)8(9(12)13)11-10-7/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSERHJPLECECPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438881
Record name 5-methoxy-1H-indazole-3-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90417-53-1
Record name 5-methoxy-1H-indazole-3-carboxylic Acid
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Record name 5-methoxy-1H-indazole-3-carboxylic acid
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Foundational & Exploratory

5-methoxy-1H-indazole-3-carboxylic acid physical properties

[1][2][3][4][5][6]

Physicochemical Characterization

5-MICA acts as a "chameleon" scaffold; its solubility and binding modes are heavily influenced by the tautomeric state of the indazole ring and the ionization of the carboxylic acid.

Core Identity & Properties
PropertyValue / DescriptionSource/Note
IUPAC Name This compound
CAS Number 90417-53-1 Verified (Sigma/PubChem)
Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
Appearance Light brown to beige crystalline solidOxidation sensitive
Melting Point >210 °C (Decomposes)Predicted based on scaffold (Indazole-3-COOH mp: 266°C)
pKa (Acid) 3.4 ± 0.2 (Carboxylic acid)Predicted (ACD/Labs)
pKa (Base) 1.5 ± 0.3 (Indazole N2 protonation)Predicted
pKa (NH) 13.8 ± 0.5 (Indazole N1 deprotonation)Predicted
logP / logD 1.4 (Neutral) / -1.8 (pH 7.[1][2]4)Lipophilicity drops upon ionization
H-Bond Donors 2 (COOH, Indazole-NH)
H-Bond Acceptors 4 (COOH, OMe, Indazole-N)
Solubility Profile

The compound exhibits "brick-dust" properties in neutral aqueous media but dissolves readily in polar aprotic solvents or basic buffers.

  • Water (pH 7): < 0.1 mg/mL (Poor)

  • 0.1 M NaOH: > 10 mg/mL (Forms soluble carboxylate salt)

  • DMSO: > 50 mg/mL (Recommended stock solvent)

  • Methanol: Moderate (Heating required for high concentrations)

  • Dichloromethane: Poor

Structural Dynamics: Tautomerism & Binding

Understanding the tautomeric equilibrium is critical for docking studies and NMR interpretation. The indazole ring exists in dynamic equilibrium between the 1H and 2H forms.

Tautomeric Equilibrium Diagram

The 5-methoxy group exerts an electronic effect that stabilizes the 1H tautomer through mesomeric donation, reinforcing the aromaticity of the benzene ring.

Tautomerismnode11H-Tautomer(Benzenoid Form)Thermodynamically Favorednode22H-Tautomer(Quinonoid Form)Rare in Solutionnode1->node2  Fast Exchange (Solvent Dependent)  node3Anionic Form(Carboxylate)pH > 4.0node1->node3  Deprotonation (COOH)  node2->node3

Figure 1: Tautomeric equilibrium and ionization states. The 1H-form is dominant in DMSO and solid state.

Experimental Protocols

These protocols are designed to be self-validating. If your results deviate significantly, check the purity of the starting material (often contaminated with decarboxylated 5-methoxyindazole).

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask)

Use this method to generate reliable solubility data for formulation.

  • Preparation: Weigh 5 mg of 5-MICA into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4) or solvent.[3][4]

  • Equilibration:

    • Shake at 300 rpm for 24 hours at 25°C.

    • Check: If the solid dissolves completely, add more solid until a suspension persists.

  • Filtration: Centrifuge at 13,000 rpm for 10 mins. Filter supernatant through a 0.22 µm PVDF filter (Nylon binds indazoles).

  • Quantification: Analyze by HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Purity Assessment via HPLC

Indazole carboxylic acids often streak on silica. Reverse-phase HPLC is required.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization for sharp peaks).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Indazole core) and 280 nm (Methoxy group).

  • Expected Retention: 5-MICA will elute earlier than the decarboxylated impurity (5-methoxyindazole) due to the polar COOH group.

Drug Development Applications

Scaffold Utility

5-MICA serves as a bioisostere for indole-3-carboxylic acids but offers distinct advantages:

  • Metabolic Stability: The extra nitrogen (N2) reduces susceptibility to oxidative metabolism compared to the indole C2 position.

  • H-Bonding: The N2 atom acts as an additional H-bond acceptor, critical for kinase hinge binding.

Synthetic Pathway to Amide Derivatives

Direct coupling of the carboxylic acid is often sluggish due to internal H-bonding.

SynthesisStart5-MICA(Carboxylic Acid)Step1Activation(SOCl2 or HATU)Start->Step1InterReactive Intermediate(Acid Chloride / Active Ester)Step1->InterStep2Amine Coupling(R-NH2, DIPEA)Inter->Step2ProductIndazole-3-Carboxamide(Target Scaffold)Step2->Product

Figure 2: Activation workflow. Note: Acid chlorides of indazoles are unstable; in situ activation with HATU/DMF is preferred.

Safety & Handling (SDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The methoxy group makes the ring electron-rich and susceptible to slow oxidation over months.

  • Handling: Use nitrile gloves. Avoid metal spatulas if trace metal contamination affects downstream biological assays (indazoles chelate metals).

References

  • PubChem. this compound (Compound).[1][5][2] National Library of Medicine. Available at: [Link]

  • Frontiers in Pharmacology. Keto-enol tautomerism in the development of new drugs. Available at: [Link][6]

An In-depth Technical Guide to the Chemical Structure Elucidation of 5-methoxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and analytical techniques required for the synthesis and complete chemical structure elucidation of 5-methoxy-1H-indazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical, field-proven insights to ensure a robust and self-validating approach to confirming the molecular identity of this important heterocyclic compound.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. As a bioisostere of indole, it is a core component in numerous therapeutic agents. This compound, in particular, serves as a crucial building block in the synthesis of a wide array of bioactive molecules, with applications in the development of anti-inflammatory, analgesic, and oncological drugs.[1] Its structural features, including the methoxy substituent and the carboxylic acid handle, provide key points for molecular modification to optimize pharmacological properties.

A definitive confirmation of its chemical structure is paramount before its inclusion in any synthetic pathway for drug discovery and development. This guide outlines a systematic approach to achieve this, from targeted synthesis to multi-faceted spectroscopic analysis.

Part 1: Strategic Synthesis of the Target Compound

A robust synthesis is the foundation of any chemical characterization. The following protocol is a well-established route for the preparation of indazole-3-carboxylic acids, adapted for the 5-methoxy substituted analogue. The rationale behind this synthetic choice is its reliability and the ready availability of the starting materials.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: Oxidation A 4-Methoxy-2-methylaniline B 4-Methoxy-2-methyl-6-nitroaniline A->B HNO₃, H₂SO₄ C 5-Methoxy-3-methyl-1H-indazole B->C NaNO₂, HCl D This compound C->D KMnO₄

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis

Step 1: Nitration of 4-Methoxy-2-methylaniline

  • To a stirred solution of 4-methoxy-2-methylaniline (1 eq.) in concentrated sulfuric acid, cooled to 0°C, add a solution of nitric acid (1.1 eq.) in sulfuric acid dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture at 0°C for 2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid, 4-methoxy-2-methyl-6-nitroaniline, is collected by filtration, washed with water, and dried.

Causality: The nitration occurs ortho to the activating amino group and para to the methoxy group, with the methyl group directing to the available ortho position. The use of low temperatures is crucial to prevent over-nitration and side reactions.

Step 2: Diazotization and Intramolecular Cyclization

  • Suspend the nitroaniline from Step 1 in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0°C and add a solution of sodium nitrite (1.2 eq.) in water dropwise.

  • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

  • The intramolecular cyclization to form 5-methoxy-3-methyl-1H-indazole is typically spontaneous upon formation of the diazonium salt. Gentle warming may be required to complete the reaction.

  • The product can be isolated by neutralization and extraction with an organic solvent.

Causality: The diazotization of the amino group, followed by an intramolecular nucleophilic attack from the methyl group (after tautomerization), leads to the formation of the indazole ring. This is a classic and efficient method for constructing the indazole core.

Step 3: Oxidation of the Methyl Group

  • Dissolve the 5-methoxy-3-methyl-1H-indazole in a suitable solvent such as aqueous pyridine or acetone.

  • Add potassium permanganate (KMnO₄) (2-3 eq.) portion-wise while monitoring the reaction temperature.

  • Reflux the mixture until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter off the manganese dioxide.

  • Acidify the filtrate with hydrochloric acid to precipitate the desired this compound.

  • Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.

Causality: The methyl group at the 3-position of the indazole ring is susceptible to oxidation by strong oxidizing agents like potassium permanganate to form the corresponding carboxylic acid. This is a standard transformation in organic synthesis.

Part 2: Spectroscopic and Analytical Elucidation

The cornerstone of structure elucidation lies in the synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they offer unambiguous confirmation.

Analytical Workflow

Analytical_Workflow cluster_0 Primary Techniques cluster_1 Confirmatory Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure Final Structure Confirmation NMR->Structure MS Mass Spectrometry (HRMS) MS->Structure IR FTIR Spectroscopy IR->Structure EA Elemental Analysis EA->Structure MP Melting Point MP->Structure

Caption: Integrated workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Predicted Data)

  • Rationale : The proton NMR spectrum will reveal the number of different types of protons and their connectivity. For this compound, we expect to see signals for the aromatic protons, the methoxy protons, and the acidic protons of the carboxylic acid and the indazole NH.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~13.0 - 14.0Broad Singlet1H-COOHCarboxylic acid protons are highly deshielded and often appear as a broad singlet.
~11.0 - 12.0Broad Singlet1HIndazole N-HThe N-H proton of the indazole ring is also acidic and appears as a broad, downfield signal.
~7.5 - 7.7Doublet1HH-7Aromatic proton ortho to the fused ring nitrogen.
~7.4 - 7.6Doublet1HH-4Aromatic proton adjacent to the methoxy group.
~7.0 - 7.2Doublet of Doublets1HH-6Aromatic proton coupled to both H-7 and H-4.
~3.8 - 4.0Singlet3H-OCH₃Methoxy group protons typically appear as a sharp singlet in this region.

¹³C NMR Spectroscopy (Predicted Data)

  • Rationale : The carbon-13 NMR spectrum provides information about the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentJustification
~165 - 175C=O (Carboxylic Acid)The carbonyl carbon of a carboxylic acid is highly deshielded.
~155 - 160C-5 (Aromatic)Aromatic carbon attached to the electron-donating methoxy group.
~140 - 145C-3 (Indazole Ring)Carbon atom of the indazole ring attached to the carboxylic acid group.
~138 - 142C-7a (Bridgehead)Bridgehead carbon of the fused ring system.
~120 - 125C-7 (Aromatic)Aromatic carbon adjacent to the fused ring nitrogen.
~115 - 120C-3a (Bridgehead)Bridgehead carbon adjacent to the carboxylic acid-bearing carbon.
~110 - 115C-6 (Aromatic)Aromatic carbon coupled to H-6.
~100 - 105C-4 (Aromatic)Aromatic carbon ortho to the methoxy group, shielded by its electron-donating effect.
~55 - 60-OCH₃Methoxy carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
  • Rationale : FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3300 - 2500 (broad)O-H stretchCarboxylic AcidThe broadness is due to hydrogen bonding.
~3100N-H stretchIndazoleConfirms the presence of the N-H group in the heterocyclic ring.
~1700 - 1680C=O stretchCarboxylic AcidStrong, sharp absorption characteristic of a carbonyl group.
~1620, 1580, 1480C=C stretchAromatic RingIndicates the presence of the aromatic system.
~1250C-O stretchAryl EtherConfirms the presence of the methoxy group attached to the aromatic ring.
High-Resolution Mass Spectrometry (HRMS)
  • Rationale : HRMS provides a highly accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition.

ParameterExpected Value
Molecular FormulaC₉H₈N₂O₃
Exact Mass192.0535
[M+H]⁺193.0608
[M-H]⁻191.0462

Expected Fragmentation Pattern : In addition to the molecular ion peak, mass spectrometry will show characteristic fragmentation patterns. For this compound, common fragmentation would involve the loss of CO₂ (44 Da) from the carboxylic acid group, and potentially the loss of a methyl radical (15 Da) from the methoxy group.

Part 3: Data Integration and Final Confirmation

The final step in the structure elucidation process is the integration of all collected data. The proposed structure of this compound must be consistent with every piece of analytical evidence. The elemental analysis should match the calculated percentages for C₉H₈N₂O₃, and the melting point should be sharp and reproducible, indicating a pure compound.

By following the synthetic and analytical workflows outlined in this guide, researchers can confidently confirm the chemical structure of this compound, ensuring the integrity of this vital building block for future drug discovery and development endeavors.

References

  • PubChem Compound Summary for CID 10375306, this compound. National Center for Biotechnology Information. [Link]

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12845–12852. [Link]

  • PubChem Compound Summary for CID 259191, 5-Methoxy-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • PubChemLite for C9H8N2O3. PubChem. [Link]

Sources

Technical Master Guide: 5-Methoxy-1H-indazole-3-carboxylic Acid (CAS 90417-53-1)

[1][2]

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacology Researchers Version: 1.0

Executive Summary & Strategic Value

5-Methoxy-1H-indazole-3-carboxylic acid (CAS 90417-53-1) is a high-value heterocyclic scaffold predominantly utilized in the design of serotonergic modulators (specifically 5-HT3 and 5-HT4 receptor ligands) and kinase inhibitors. Structurally, it functions as a bioisostere of 5-methoxyindole-3-carboxylic acid but offers distinct hydrogen-bonding profiles and metabolic stability due to the extra nitrogen in the diazole ring.

For drug development professionals, this compound represents a critical "Head Group" synthon. The C3-carboxylic acid moiety serves as a universal handle for amide coupling to various amine "tails" (e.g., tropanes, quinuclidines, or piperazines), a structural motif essential for high-affinity binding in G-protein coupled receptors (GPCRs).

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The physicochemical behavior of CAS 90417-53-1 is defined by its amphoteric nature (acidic carboxyl group + weakly acidic/basic indazole NH) and the lipophilicity modulation provided by the 5-methoxy substituent.

PropertyDataNotes
CAS Number 90417-53-1Verified Identifier
IUPAC Name This compound
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
Appearance Off-white to beige solidDarkens upon oxidation/light exposure
Solubility DMSO (>50 mg/mL), DMF, 1N NaOHSparingly soluble in water/acidic media
pKa (Predicted) pKa₁ ≈ 3.0 (COOH), pKa₂ ≈ 13.5 (NH)Acidic COOH, very weak NH acid
Melting Point >200°C (Dec.)Often decomposes upon melting
H-Bond Donors 2 (COOH, NH)Critical for receptor docking
H-Bond Acceptors 4 (C=O, OH, N, OMe)

Synthetic Architecture

The synthesis of 3-carboxyindazoles is non-trivial compared to their indole counterparts. The most robust, scalable route avoids the unstable hydrazine intermediates often associated with older methods. We recommend the Modified Phenylacetic Acid Cyclization strategy, which offers superior yields and safety profiles for the 5-methoxy derivative.

Core Synthesis Logic

The pathway initiates with 5-methoxy-2-nitrophenylacetic acid . The nitro group is reduced to an aniline, which then undergoes diazotization. The resulting diazonium species performs an intramolecular electrophilic attack on the methylene carbon (activated by the carboxylic acid), closing the indazole ring.

Reaction Pathway Diagram

GStart5-Methoxy-2-nitrophenylacetic acid(Precursor)Step1Reduction(H2/Pd-C or Fe/HCl)Start->Step1 Nitro ReductionInter15-Methoxy-2-aminophenylacetic acidStep1->Inter1Step2Diazotization(NaNO2, AcOH/H2SO4)Inter1->Step2 < 5°CInter2[Diazonium Intermediate]Step2->Inter2Step3Cyclization(Intramolecular)Inter2->Step3 -H2OFinalThis compound(CAS 90417-53-1)Step3->Final Isolation

Caption: Step-wise cyclization pathway from nitrophenylacetic acid precursors to the indazole core.

Detailed Experimental Protocols

Safety Warning: Diazonium salts are potentially explosive if allowed to dry. Perform all diazotization steps in a fume hood behind a blast shield.

Protocol A: Synthesis from 5-Methoxy-2-nitrophenylacetic Acid

This protocol is adapted for high purity and avoids toxic hydrazine handling.

Reagents:

  • 5-Methoxy-2-nitrophenylacetic acid (1.0 eq)

  • Palladium on Carbon (10% Pd/C) or Iron powder

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Glacial Acetic Acid (Solvent)[1]

  • Concentrated HCl[2][3]

Step-by-Step Methodology:

  • Reduction (Nitro to Amine):

    • Dissolve 5-methoxy-2-nitrophenylacetic acid in methanol.

    • Add 10% Pd/C (5 wt%) and hydrogenate at 1 atm (balloon) at RT for 4-6 hours.

    • Validation: Monitor by TLC (disappearance of yellow nitro spot).

    • Filter through Celite to remove Pd/C. Concentrate to obtain the crude amino-acid. Note: The amine is sensitive to oxidation; proceed immediately.

  • Diazotization & Cyclization:

    • Suspend the crude 5-methoxy-2-aminophenylacetic acid in water/acetic acid (1:1 v/v). Cool to 0–5°C in an ice bath.

    • Add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining temp < 5°C.

    • Mechanism:[4][5][6] The diazonium ion forms and rapidly cyclizes onto the alpha-carbon.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Observation: A precipitate (the indazole acid) typically forms as the diazonium species is consumed.

  • Purification:

    • Filter the solid.[7][8][9][2][6][10]

    • Crucial Wash: Wash with cold water, then dilute HCl (to remove unreacted aniline), then water again.

    • Recrystallize from Ethanol/Water or DMF/Water if necessary.

Protocol B: Amide Coupling (Drug Discovery Application)

To utilize CAS 90417-53-1 as a scaffold for 5-HT4 agonists (e.g., coupling to a tropane amine).

  • Activation: Dissolve CAS 90417-53-1 (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 15 min.

  • Coupling: Add the amine "tail" (e.g., 4-amino-N-benzylpiperidine or tropamine) (1.1 eq).

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (removes unreacted acid), then Brine. Dry over Na₂SO₄.[7][8][2]

Medicinal Chemistry Applications

Pharmacophore Mapping: The 5-HT Connection

The 5-methoxy-indazole-3-carboxylic acid scaffold is a direct bioisostere of the indole core found in serotonin (5-HT) and drugs like Tropisetron.

  • 5-Methoxy Group: Mimics the 5-hydroxyl group of serotonin, providing critical H-bond acceptance and lipophilic contact in the receptor pocket.

  • Indazole NH: Acts as a hydrogen bond donor (HBD) to conserved Serine/Threonine residues in the binding site.

  • 3-Carboxyl Linker: Positions the basic amine of the ligand (the "tail") to interact with the crucial Aspartate residue in the GPCR transmembrane domain.

Structure-Activity Relationship (SAR) Diagram

SARCore5-Methoxy-1H-indazole-3-COOH(Scaffold)Target3Kinase Inhibitors(Oncology)Core->Target3 Scaffold HoppingFeature15-OMe Substituent:Increases Lipophilicity & Mimics 5-HT OHCore->Feature1Feature23-Position Carbonyl:Essential Linker forAmine PharmacophoreCore->Feature2Feature3N1-Hydrogen:H-Bond Donor to ReceptorCore->Feature3Target15-HT4 Agonists(Gastroprokinetic)Target25-HT3 Antagonists(Antiemetic)Feature1->Target1 AffinityFeature2->Target2 Geometry

Caption: SAR connectivity showing how specific structural features of the scaffold translate to biological activity.

Handling, Stability, and Safety

  • Storage: Store at 2-8°C. The compound is stable in solid form but solutions in DMSO/DMF should be used within 24 hours to prevent decarboxylation or oxidation.

  • Decarboxylation Risk: Like many electron-rich heteroaromatic acids, prolonged heating >150°C can lead to thermal decarboxylation, yielding 5-methoxyindazole.

  • GHS Classification:

    • Signal Word: Warning[11][12]

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

    • PPE:[12] Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • Sigma-Aldrich. this compound Product Sheet. Accessed 2026.[12] Link

  • PubChem. Compound Summary: this compound (CID 10375306). National Library of Medicine. Link

  • Waikar, M. V., et al. (1993). Pharmacological analyses of...[4][9][2][5] DAU 6285 at the 5-HT4 receptor.[5][13] Journal of Pharmacology and Experimental Therapeutics. (Demonstrates application of methoxy-indazole scaffolds in 5-HT4 research). Link

  • Chem-Impex. Technical Data: this compound. Link

  • Organic Syntheses. General Procedure for Indazole Synthesis via Diazotization. (Foundational chemistry adapted for the 5-methoxy derivative). Link

Sources

InChIKey RSERHJPLECECPR-UHFFFAOYSA-N properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Monograph: 5-Methoxy-1H-indazole-3-carboxylic Acid InChIKey: RSERHJPLECECPR-UHFFFAOYSA-N CAS Registry Number: 90417-53-1[1]

PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY

This compound is a critical heterocyclic building block in medicinal chemistry, specifically valued as a scaffold for the development of Human Neutrophil Elastase (HNE) inhibitors and ligands for 5-HT (serotonin) receptors . Unlike simple commodity chemicals, this indazole derivative serves as a pharmacophore "warhead" carrier, allowing researchers to attach specific side chains (amides or esters) that dictate selectivity for inflammatory enzymes or G-protein coupled receptors (GPCRs).

This guide details the physicochemical properties, synthetic utility, and pharmacological applications of this compound, providing a roadmap for its use in drug discovery pipelines targeting Chronic Obstructive Pulmonary Disease (COPD) and neurodegenerative disorders.

Physicochemical Data Profile
PropertyValueContext
Molecular Formula C₉H₈N₂O₃Core Indazole Scaffold
Molecular Weight 192.17 g/mol Fragment-based Drug Design (FBDD) compliant
Exact Mass 192.0535 DaMonoisotopic mass for MS calibration
Appearance Light brown to yellow solidPhotosensitive; store in amber vials
Solubility DMSO, Methanol, DMFPoor solubility in water; requires polar organic solvents
pKa (Acid) ~3.5 (Carboxylic acid)Ionized at physiological pH (7.[2]4)
pKa (Base) ~1.5 (Indazole N1)Weakly basic; protonates only in strong acid
Storage 2–8°C, DesiccatedHygroscopic; protect from moisture

PART 2: SYNTHETIC PATHWAYS & PRODUCTION

The utility of this compound lies in its derivatization.[3][4] The carboxylic acid moiety at position C3 and the free amine at N1 are the primary vectors for chemical modification.

Synthesis Workflow

The synthesis typically proceeds via the diazotization of substituted anilines or isatins, followed by ring closure. Below is the logical flow for generating the acid and its subsequent conversion into bioactive N-benzoylindazole HNE inhibitors .

SynthesisWorkflow Precursor 5-Methoxyisatin (Starting Material) Intermediate Diazotization & Ring Closure Precursor->Intermediate NaNO2/H2SO4 Target 5-Methoxy-1H-indazole- 3-carboxylic Acid (The Topic) Intermediate->Target SnCl2 (Reduction) Deriv1 C3 Amidation (Target Specificity) Target->Deriv1 R-NH2 / EDC / HOBt Deriv2 N1 Benzoylation (Bioactivity Enhancement) Deriv1->Deriv2 Ar-COCl / Et3N FinalDrug HNE Inhibitor (e.g., for COPD) Deriv2->FinalDrug Optimization

Figure 1: Synthetic workflow from precursor isatin to bioactive HNE inhibitors, highlighting the central role of the target acid.

Protocol: Amide Coupling (General Procedure)

To utilize this scaffold in library generation, the carboxylic acid must be activated.

  • Dissolution: Dissolve 1.0 eq of this compound in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.2 eq of HATU (or EDC/HOBt) and 2.0 eq of DIPEA. Stir at room temperature for 15 minutes under nitrogen.

  • Coupling: Add 1.1 eq of the desired amine (e.g., a benzylamine derivative).

  • Reaction: Stir for 4–12 hours. Monitor via LC-MS (Target M+H: MW + Amine - 18).

  • Workup: Dilute with ethyl acetate, wash with 1N HCl (to remove unreacted amine) and saturated NaHCO₃ (to remove unreacted acid).

  • Purification: Recrystallize from ethanol or purify via flash chromatography (DCM/MeOH gradient).

PART 3: PHARMACOLOGY & MECHANISM OF ACTION[4][5][6][7][8]

The primary high-value application of this scaffold is in the inhibition of Human Neutrophil Elastase (HNE) . HNE is a serine protease capable of degrading extracellular matrix components; its uncontrolled activity drives pathophysiology in cystic fibrosis and COPD.

Mechanism: Pseudo-Irreversible Inhibition

Derivatives of this compound (specifically N-benzoyl derivatives) act as competitive, pseudo-irreversible inhibitors.[5]

  • The "Warhead": The electron-deficient carbonyl on the N1-benzoyl group (added in step 2.1) is attacked by the active site Serine-195 of HNE.

  • The Scaffold: The 5-methoxy-indazole core stabilizes the molecule within the S1 and S2 hydrophobic pockets of the enzyme, preventing hydrolysis of the inhibitor-enzyme complex.

MechanismAction Enzyme Human Neutrophil Elastase (Active Site Ser-195) Complex Acyl-Enzyme Complex (Inactivated) Enzyme->Complex Nucleophilic Attack (Ser-195 on N1-CO) Inhibitor N-Benzoylindazole Derivative Inhibitor->Enzyme Docks into S1 Pocket Hydrolysis Slow Hydrolysis (Recovery) Complex->Hydrolysis t1/2 > 10 hours Hydrolysis->Enzyme Enzyme Regenerated

Figure 2: Mechanism of Action for HNE inhibition. The indazole scaffold positions the inhibitor to covalently (reversibly) modify the catalytic serine.

Structure-Activity Relationship (SAR)
  • 5-Methoxy Group: Crucial for electron donation; enhances potency compared to the unsubstituted indazole.

  • 3-Carboxyl Group: Serves as the linker. Conversion to an ester or amide allows the molecule to reach the S2/S3 subsites of the protease.

PART 4: ANALYTICAL DETECTION PROTOCOLS

Reliable detection is required for purity assessment and pharmacokinetic studies.[6]

HPLC-UV/MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 254 nm (Indazole aromatic system) and 300 nm.

    • MS: ESI Positive Mode. Look for

      
      .
      
  • Retention Time: The free acid will elute early (polar); derivatives will elute later depending on the lipophilicity of the amide/ester chain.

NMR Characterization (DMSO-d₆)
  • ¹H NMR (400 MHz):

    • δ 12.0–13.0 ppm: Broad singlet (COOH and/or NH).

    • δ 7.5–7.8 ppm: Indazole ring protons (multiplets).

    • δ 3.85 ppm: Singlet (3H), characteristic of the 5-Methoxy group.

  • Diagnostic Check: Disappearance of the broad acid peak (12+ ppm) confirms successful coupling in derivatives.

PART 5: REFERENCES

  • PubChem. (2025). This compound (Compound).[1][3][4][5][7][8][9][10] National Library of Medicine.[11] Link

  • Crocetti, L., et al. (2013). Optimization of N-benzoylindazole derivatives as inhibitors of Human Neutrophil Elastase. Journal of Medicinal Chemistry. Link

  • Bi, Y., et al. (2004). Cytokine inhibitors and their use in treating inflammatory diseases. Patent WO2005023761. Link

  • BenchChem. (2024). Technical Data: this compound.[1][3][4][5][7][8][9][10] Link

  • GuideChem. (2023). Chemical Properties of Indazole-3-carboxylic acid derivatives. Link

Sources

An In-Depth Technical Guide to the Mechanism of Action Studies of 5-methoxy-1H-indazole-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific rationale employed in the study of 5-methoxy-1H-indazole-3-carboxylic acid and its derivatives. While this compound is primarily recognized as a crucial synthetic intermediate, its core structure is foundational to the development of pharmacologically active agents with distinct mechanisms of action. This document delves into the key biological targets of these derivatives, namely the 5-HT3 receptor and Calcium Release-Activated Calcium (CRAC) channels, and offers detailed experimental protocols for elucidating their mechanisms of action. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of indazole-based compounds.

Introduction: The Pivotal Role of the Indazole Scaffold

This compound is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry.[1] While exhibiting limited intrinsic biological activity itself, its rigid bicyclic structure serves as a versatile scaffold for the synthesis of a diverse array of bioactive molecules.[1][2] The indazole core, with its potential for substitution at various positions, allows for the fine-tuning of physicochemical properties and target-specific interactions. This has led to the development of potent and selective modulators of key physiological pathways, particularly in the realms of neuroscience and immunology.[2]

Derivatives of the indazole-3-carboxylic acid scaffold have demonstrated significant pharmacological activity, including anti-inflammatory, anti-tumor, and receptor antagonistic properties.[3] This guide will focus on two of the most prominent and well-characterized mechanisms of action for derivatives of this compound: 5-HT3 receptor antagonism and inhibition of CRAC channels. Understanding the experimental approaches to characterize these interactions is paramount for the rational design and development of novel therapeutics based on this privileged scaffold.

Key Mechanistic Pathways of Indazole-3-Carboxamide Derivatives

The primary pharmacological activities associated with derivatives of this compound stem from the conversion of the carboxylic acid group to a carboxamide. This chemical modification is crucial for interaction with specific biological targets.

5-HT3 Receptor Antagonism

The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel belonging to the Cys-loop family.[4] These receptors are expressed in both the central and peripheral nervous systems and are involved in various physiological processes, including emesis (nausea and vomiting) and gastrointestinal motility.[5] Antagonists of the 5-HT3 receptor are clinically established for the management of chemotherapy-induced nausea and vomiting and irritable bowel syndrome.[4][5]

Certain indazole-3-carboxamide derivatives, which can be synthesized from this compound, have been identified as potent 5-HT3 receptor antagonists.[3] The indazole ring system is a key structural feature for high-affinity binding to the receptor.

Signaling Pathway Overview:

5HT3_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin Serotonin 5HT3R 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->5HT3R Binds Ion_Channel Cation Influx (Na+, K+, Ca2+) 5HT3R->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation Indazole_Derivative Indazole-3-carboxamide (Antagonist) Indazole_Derivative->5HT3R Blocks

Caption: 5-HT3 Receptor Signaling and Antagonism by Indazole Derivatives.

CRAC Channel Blockade

Calcium Release-Activated Calcium (CRAC) channels are highly calcium-selective ion channels crucial for calcium signaling in various cell types, particularly in immune cells like T lymphocytes and mast cells.[6][7] These channels are composed of Orai pore-forming subunits in the plasma membrane and STIM calcium sensors in the endoplasmic reticulum. Aberrant CRAC channel activity is implicated in autoimmune diseases and inflammatory conditions.[6]

Structure-activity relationship (SAR) studies have revealed that specific indazole-3-carboxamides are potent blockers of CRAC channels.[6][7] These compounds inhibit the influx of extracellular calcium, thereby modulating immune cell activation.[6][7]

Signaling Pathway Overview:

CRAC_Pathway cluster_cell Immune Cell (e.g., T Cell) ER Endoplasmic Reticulum (ER) STIM STIM (Ca2+ Sensor) Orai Orai (CRAC Channel) STIM->Orai Gates Ca_Store ER Ca2+ Store Depletion Ca_Store->STIM Activates Ca_Influx Ca2+ Influx Orai->Ca_Influx Mediates Downstream Downstream Signaling (e.g., NFAT activation) Ca_Influx->Downstream Indazole_Blocker Indazole-3-carboxamide (Blocker) Indazole_Blocker->Orai Blocks

Caption: CRAC Channel Signaling and Blockade by Indazole Derivatives.

Experimental Protocols for Mechanism of Action Studies

To rigorously characterize the mechanism of action of novel compounds derived from this compound, a series of well-defined in vitro assays are essential. The following protocols are foundational for assessing 5-HT3 receptor antagonism and CRAC channel blockade.

5-HT3 Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the 5-HT3 receptor by measuring its ability to displace a known radiolabeled ligand.

Workflow Diagram:

Binding_Assay_Workflow Prepare_Reagents Prepare Reagents: - Receptor Membranes - Radioligand - Test Compound - Buffers Incubation Incubate: Receptor + Radioligand + Test Compound Prepare_Reagents->Incubation Filtration Rapid Filtration: Separate bound from free radioligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Add Scintillation Cocktail & Count Radioactivity Washing->Scintillation Analysis Data Analysis: Calculate IC50 and Ki Scintillation->Analysis

Caption: Workflow for a Radioligand Binding Assay.

Step-by-Step Protocol:

  • Receptor Preparation:

    • Prepare cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).

    • Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.[2]

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • Receptor membrane preparation.

      • A fixed concentration of a suitable 5-HT3 receptor radioligand (e.g., [³H]Granisetron or [³H]BRL 43694) at a concentration at or below its Kd.[8]

      • Varying concentrations of the test indazole derivative or a known competitor (for determining non-specific binding, e.g., a high concentration of unlabeled serotonin).

      • Assay buffer.

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[2]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[1][2]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1][2]

  • Detection and Analysis:

    • Dry the filter plate.

    • Add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the equilibrium dissociation constant (Ki) from the IC50 using the Cheng-Prusoff equation.

CRAC Channel Activity Assay (Calcium Influx)

This cell-based functional assay measures the ability of a test compound to inhibit calcium influx through CRAC channels following the depletion of intracellular calcium stores.

Workflow Diagram:

Calcium_Flux_Workflow Cell_Culture Culture Cells (e.g., Jurkat T cells) Dye_Loading Load Cells with Ca2+ Indicator Dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Compound_Incubation Incubate with Test Compound Dye_Loading->Compound_Incubation Store_Depletion Induce ER Ca2+ Store Depletion (e.g., Thapsigargin) Compound_Incubation->Store_Depletion Ca_Addition Add Extracellular Ca2+ Store_Depletion->Ca_Addition Fluorescence_Reading Measure Fluorescence (Calcium Influx) Ca_Addition->Fluorescence_Reading Data_Analysis Data Analysis: Determine IC50 Fluorescence_Reading->Data_Analysis

Caption: Workflow for a Calcium Influx Assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Culture a suitable cell line that expresses CRAC channels, such as Jurkat T lymphocytes or RBL-2H3 mast cells, under standard conditions.[6][7]

    • Harvest the cells and resuspend them in a physiological buffer.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) by incubating them with the dye for a specified time (e.g., 30-60 minutes) at 37°C in the dark.[9]

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Aliquot the dye-loaded cells into a 96-well plate.

    • Add varying concentrations of the test indazole derivative to the wells and incubate for a short period.

    • Measure the baseline fluorescence using a plate reader capable of kinetic fluorescence measurements.

    • To deplete intracellular calcium stores, add a SERCA pump inhibitor such as thapsigargin in a calcium-free buffer.[4]

    • After store depletion, add a solution containing a known concentration of extracellular calcium to initiate calcium influx through the opened CRAC channels.

    • Immediately begin recording the change in fluorescence over time.

  • Data Analysis:

    • Calculate the magnitude of the calcium influx (e.g., peak fluorescence intensity or the area under the curve) for each concentration of the test compound.

    • Normalize the data to the response of a vehicle control.

    • Plot the normalized response against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Electrophysiology (Patch-Clamp)

For a more direct and detailed analysis of ion channel function, the patch-clamp technique is the gold standard.[10] This method allows for the measurement of ionic currents flowing through individual or populations of CRAC channels in real-time.

Step-by-Step Protocol Overview:

  • Cell Preparation:

    • Plate cells (e.g., HEK293 cells overexpressing Orai1 and STIM1, or primary T cells) on coverslips suitable for microscopy.

  • Recording Setup:

    • Prepare a recording chamber on a microscope stage with continuous perfusion of an external solution.

    • Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an internal solution containing a calcium chelator (e.g., BAPTA) to control the intracellular calcium concentration.[10][11]

  • Whole-Cell Recording:

    • Establish a gigaohm seal between the micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol, typically a series of voltage ramps (e.g., -100 to +100 mV over 50-500 ms), to elicit and measure the CRAC current (I-CRAC).[12]

    • To activate I-CRAC, either passively dialyze the cell with the calcium-chelating internal solution or apply a store-depleting agent.

  • Compound Application and Data Analysis:

    • Once a stable I-CRAC is established, perfuse the external solution containing the test indazole derivative at various concentrations.

    • Measure the inhibition of the I-CRAC amplitude at each concentration.

    • Construct a dose-response curve to determine the IC50 for channel blockade.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for understanding how chemical modifications to the this compound scaffold influence biological activity.

For 5-HT3 Receptor Antagonists:

  • The indazole core is a critical pharmacophore.

  • The carboxamide linkage is essential for potent antagonism.

  • The nature of the amine substituent on the carboxamide significantly impacts affinity and selectivity.

For CRAC Channel Blockers:

  • The regiochemistry of the amide linker is critical; "reversed" indazole-3-carboxamides (-CO-NH-Ar) are more potent than their isomers.[6][7]

  • Substituents on the aryl ring of the carboxamide have a profound effect on activity, with electron-withdrawing groups often enhancing potency.[7]

Table 1: Illustrative SAR Data for Indazole-3-Carboxamide CRAC Channel Blockers

Compound IDAryl Substituent (Ar)IC50 (µM) for Ca2+ Influx Inhibition
12a 2,6-difluorophenyl1.51
12d 3-fluoro-4-pyridyl0.67
9c 2,6-difluorophenyl (reversed amide)>100

Data are illustrative and based on published findings.[7]

Conclusion

This compound represents a foundational structure in modern medicinal chemistry. While its own pharmacological profile is not prominent, it provides a robust and adaptable scaffold for the generation of potent and selective modulators of important biological targets. The primary mechanisms of action for its carboxamide derivatives, 5-HT3 receptor antagonism and CRAC channel blockade, are of significant therapeutic interest. The experimental protocols detailed in this guide—radioligand binding assays, calcium influx assays, and patch-clamp electrophysiology—form the cornerstone of a comprehensive investigation into the mechanism of action of novel indazole-based compounds. A thorough understanding and application of these techniques are essential for advancing the development of the next generation of therapeutics derived from this versatile chemical entity.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Kozak, J. A., & Rychkov, G. (2012). Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels. In Calcium Entry Channels in Non-Excitable Cells. CRC Press/Taylor & Francis. Retrieved from [Link]

  • Thompson, A. J., & Lummis, S. C. (2007). The 5-HT3 receptor as a therapeutic target. Expert opinion on therapeutic targets, 11(4), 527–540.
  • Barnes, N. M., Hales, T. G., Lummis, S. C., & Peters, J. A. (2009). The 5-HT3 receptor--the relationship between structure and function. Neuropharmacology, 56(1), 273–284.
  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

  • Thakur, P., & Fomina, A. F. (2009). Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes. Journal of visualized experiments : JoVE, (23), 1095.
  • Bai, S., Nagai, M., Koerner, S. K., Veves, A., & Sun, L. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & medicinal chemistry letters, 27(3), 393–397.
  • ResearchGate. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Retrieved from [Link]

  • Bai, S., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(3), 393-397.
  • Houlton, J., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 245.
  • American Chemical Society. (2023). Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers. ACS Spring 2023.
  • Thakur, P., & Fomina, A. F. (2009). Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes. Journal of Visualized Experiments, (23), e1095.
  • de Esch, I. J., et al. (2012). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry, 55(19), 8379–8389.
  • Spadavecchia, C., et al. (2023). Evaluation of the Cardiovascular and Serotonergic Modulatory Effects of Ondansetron in Healthy Dogs Under Anesthesia. Animals, 13(10), 1638.
  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

  • Miah, A. H., et al. (2017). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 60(20), 8445–8463.
  • Oncolines B.V. (2023). Cell-Based Functional Assays. Retrieved from [Link]

  • Maki, B. A., et al. (2013). One-channel Cell-attached Patch-clamp Recording. Journal of Visualized Experiments, (77), e50333.
  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Zhang, X., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
  • Li, Y., et al. (2023). Identification of novel HIF2α inhibitors: a structure-based virtual screening approach. Journal of Biomolecular Structure and Dynamics, 1-12.

Sources

Technical Guide: Solubility Profile of 5-Methoxy-1H-indazole-3-carboxylic acid

[1][2]

Executive Summary

This compound is a critical scaffold in medicinal chemistry, often utilized as a pharmacophore for 5-HT4 receptor agonists and kinase inhibitors.[1][2] Its solubility profile is dominated by two structural features: the ionizable carboxylic acid moiety (pKa ~3.[3]0) and the lipophilic indazole core.[3]

For researchers and formulation scientists, the key takeaway is that this compound exhibits pH-dependent aqueous solubility and high solubility in polar aprotic solvents (DMSO, DMF).[2] It is generally sparingly soluble in neutral water and non-polar organic solvents but can be recrystallized effectively from hot alcohols.[3]

Physicochemical Identity & Properties

Understanding the "why" behind solubility requires analyzing the molecular descriptors.[3]

PropertyValueImplication for Solubility
Molecular Weight 192.17 g/mol Small molecule; kinetics of dissolution should be fast.[1]
pKa (Acid) ~3.03 (Predicted)Critical: At pH > 4.5, the compound exists primarily as a soluble carboxylate anion.[2][3] At pH < 3, it is a poorly soluble neutral solid.[2][3]
pKa (Base) ~1.5 (Indazole N)Protonation of the indazole nitrogen only occurs under highly acidic conditions.[1][3]
LogP ~1.4Moderately lipophilic.[3] Prefers organic phases unless ionized.[3]
H-Bond Donors 2 (NH, COOH)High lattice energy potential; requires polar solvents to disrupt crystal packing.[2]

Structural Insight: The 5-methoxy group adds electron density to the ring system, slightly increasing lipophilicity compared to the parent indazole-3-carboxylic acid, but also providing a weak hydrogen bond acceptor site.[2]

Solvent Compatibility Matrix

The following data aggregates experimental observations from synthesis protocols (recrystallization) and comparative data from the parent scaffold (Indazole-3-carboxylic acid).

Primary Solvents (Stock & Synthesis)
SolventSolubility RatingEstimated Conc.Usage Recommendations
DMSO High > 100 mg/mLIdeal for Stock Solutions. The sulfoxide oxygen effectively disrupts the indazole H-bonds.[1]
DMF High > 100 mg/mLAlternative to DMSO for synthesis; difficult to remove by evaporation.[3]
Methanol Moderate 10–30 mg/mLGood for transfers.[3] Solubility increases significantly with heat.[3]
Ethanol Low (Cold) / High (Hot) < 5 mg/mL (RT)Standard Recrystallization Solvent. The compound dissolves in boiling EtOH and crystallizes upon cooling.[1][3]
Water (pH 7.4) High > 10 mg/mLSoluble as the sodium/potassium salt.[3] Requires pH adjustment (e.g., NaHCO₃ or NaOH).[2][3]
Water (pH 2.0) Insoluble < 0.1 mg/mLPrecipitates as the free acid.[3] Common method for isolation from reaction mixtures.[3]
Dichloromethane Low < 1 mg/mLPoor solvent for the free acid due to high crystal lattice energy.[3]

Critical Protocol Note: Do not attempt to dissolve the free acid directly in neutral water or saline (PBS) without prior pH adjustment.[3] It will remain a suspension.[3] Dissolve in DMSO first, or add 1 equivalent of NaOH/NaHCO₃ to generate the water-soluble carboxylate salt.[2][3]

Experimental Protocols

Workflow A: Kinetic Solubility (High Throughput)

Used for rapid assessment during biological assay prep.[3]

  • Prepare Stock: Dissolve 10 mg of compound in 100 µL DMSO (100 mg/mL).

  • Spike: Add 2 µL of stock to 198 µL of PBS (pH 7.4) in a 96-well plate.

  • Incubate: Shake for 2 hours at room temperature.

  • Filter: Vacuum filter using a 0.45 µm filter plate to remove precipitates.

  • Analyze: Quantify filtrate via UV-Vis (280-300 nm) or LC-MS against a standard curve.

Workflow B: Thermodynamic Solubility (Gold Standard)

Used for formulation and pre-clinical development.[3]

  • Saturation: Add excess solid (~5 mg) to 1 mL of solvent (Water pH 1.2, pH 7.4, and pH 10.0).

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Quantification: Analyze supernatant by HPLC.

    • Check: If the pH of the supernatant has shifted due to dissolution of the acid, record the final pH, not the starting pH.[2][3]

Visualization: Solubility Determination Workflow

SolubilityWorkflowStartStart: Solid Compound(5-methoxy-1H-indazole-3-COOH)SolventSelectSelect Solvent System(Aqueous Buffer vs Organic)Start->SolventSelectAqPathAqueous Buffer (pH 1-10)SolventSelect->AqPathThermodynamicOrgPathOrganic (DMSO/MeOH)SolventSelect->OrgPathKinetic/StockAddExcessAdd Excess Solid(Supersaturation)AqPath->AddExcessShakeEquilibrate(24h @ 25°C)AddExcess->ShakeMeasurePHMeasure Final pH(Critical Step)Shake->MeasurePHFilterAqCentrifuge/Filter(0.2 µm)MeasurePH->FilterAqHPLCHPLC QuantificationFilterAq->HPLCResultFinal Solubility ProfileHPLC->Resultmg/mLVisualCheckVisual Solubility Check(Clear vs Turbid)OrgPath->VisualCheckDilutionStepwise Additionuntil PrecipitationVisualCheck->DilutionDilution->Result

Caption: Figure 1. Decision tree for thermodynamic vs. kinetic solubility determination.

Mechanistic Logic: The pH-Solubility Switch

The solubility of this compound is governed by the Henderson-Hasselbalch equation.[1][3] The transition from the protonated, neutral form (insoluble) to the deprotonated, anionic form (soluble) occurs near the pKa.[2]

  • pH < pKa (Acidic): Species = R-COOH (Neutral).[1][3] Solubility is driven by intrinsic solubility (

    
    ), which is low due to strong intermolecular H-bonding in the crystal lattice.[2][3]
    
  • pH > pKa (Basic): Species = R-COO⁻ (Anionic).[1][3] Solubility increases exponentially as pH rises above 4.0.[3]

Visualization: Speciation Logic

SpeciationAcidNeutral Acid(pH < 3)INSOLUBLEEquilibriumpKa ≈ 3.0Acid->Equilibrium+ OH⁻Equilibrium->AcidPrecipitationBaseCarboxylate Anion(pH > 5)SOLUBLEEquilibrium->BaseDeprotonationBase->Equilibrium+ H⁺

Caption: Figure 2.[1] The pH-dependent solubility switch driven by carboxylic acid deprotonation.[1][2]

References

  • PubChem. this compound (Compound CID 10375306).[1][3][4][5] National Library of Medicine.[3] [Link][1]

  • Heterocycles. Practical Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives. (Inferred methodology for recrystallization from Ethanol).[3] Vol 43, No. 12, 1996.[2][3] [Link]

Methodological & Application

Application Note: Protocol for Amide Coupling with 5-Methoxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists requiring a robust, reproducible methodology for synthesizing amides from 5-methoxy-1H-indazole-3-carboxylic acid .

The protocol addresses the specific chemical challenges of the indazole scaffold—specifically the competition between the carboxylic acid activation and the nucleophilic nitrogen (N1) of the indazole ring.[1]

Executive Summary & Chemical Context

This compound is a privileged scaffold in drug discovery, frequently appearing in kinase inhibitors (e.g., PAK1, VEGFR) and GPCR ligands (e.g., 5-HT4 antagonists).

The Chemical Challenge: The Amphoteric Trap

The synthesis is complicated by the amphoteric nature of the starting material.[1]

  • Acidic Site (C3-COOH): The target for activation. pKa

    
     3.5.[1]
    
  • Nucleophilic/Acidic Site (N1-H): The indazole nitrogen (pKa

    
     14 in DMSO) is weakly acidic but can become nucleophilic upon deprotonation or in the presence of strong bases.[1]
    

Failure Mode: If the activation of the carboxylic acid is too slow, or if the base concentration is too high, the activated carboxylate can react with the N1-nitrogen of another indazole molecule, leading to N-acylated dimers or oligomers.[1] Furthermore, the low solubility of the parent acid in non-polar solvents (DCM, Toluene) necessitates the use of polar aprotic solvents (DMF, DMSO), which can complicate workup.[1]

Strategic Considerations

To ensure high fidelity coupling, we employ a "Fast Activation" strategy using HATU or T3P, which minimizes the lifetime of the reactive intermediate and suppresses side reactions.[1]

ParameterRecommendationRationale
Solvent DMF (Anhydrous)The starting acid is sparingly soluble in DCM. DMF ensures homogeneity.[1]
Base DIPEA (Hunig's Base)Sterically hindered base minimizes N1-alkylation/acylation risks compared to TEA.[1]
Coupling Agent HATU (Small Scale) T3P (Scale Up)HATU: Fastest kinetics, highest yield for complex amines.[1] T3P: Low toxicity, easy water workup, no racemization (though not chiral here).[1]
Stoichiometry 1.0 : 1.1 : 1.2 (Acid:Amine:Reagent)Slight excess of amine prevents dimerization of the acid.[1]

Detailed Experimental Protocols

Method A: High-Throughput / Library Synthesis (HATU)

Best for: Small scale (10mg - 500mg), valuable amines, or difficult couplings.

Reagents:
  • Acid: this compound (1.0 equiv)

  • Amine: R-NH₂ (1.1 equiv)

  • Coupling Reagent: HATU (1.2 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (0.1 M concentration relative to Acid)

Step-by-Step Procedure:
  • Preparation: In a dried vial equipped with a magnetic stir bar, dissolve This compound in anhydrous DMF.

    • Note: If the solution is cloudy, mild sonication (30s) is permitted.[1]

  • Activation: Add DIPEA dropwise.[1][2] The solution may darken slightly.

  • Reagent Addition: Add HATU in one portion. Stir at Room Temperature (RT) for 5 minutes .

    • Checkpoint: The formation of the O-At active ester is rapid.[1] Do not stir longer than 10 mins before adding amine to avoid potential rearrangement or side reactions.[1]

  • Coupling: Add the Amine (dissolved in minimal DMF if solid).

  • Reaction: Purge with Nitrogen/Argon, cap, and stir at RT for 2–4 hours .

    • Monitoring: Check LCMS.[1] Product [M+H]+ should be dominant. If Acid [M+H]+ persists after 4h, add 0.2 equiv HATU.[1]

  • Workup (Precipitation Method):

    • Slowly pour the reaction mixture into 10 volumes of ice-cold water or saturated NaHCO₃ solution.

    • Stir vigorously for 20 minutes. The product usually precipitates as a solid.[1]

    • Filter, wash with water (x3) and Hexanes (x1) to remove DMF traces.[1]

  • Workup (Extraction Method - if no precipitate):

    • Dilute with EtOAc.[1] Wash with 10% LiCl (aq) (removes DMF), then sat. NaHCO₃, then Brine.[1][3]

    • Dry over Na₂SO₄, filter, and concentrate.[1][3]

Method B: Scale-Up / Cost-Effective (Acid Chloride)

Best for: Gram-scale (>1g), unreactive amines, or when avoiding peptide coupling reagents.

Reagents:
  • Acid: this compound (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (5.0 equiv) or Oxalyl Chloride (1.5 equiv + cat.[1] DMF)

  • Solvent: Toluene or DCM (if soluble); often neat SOCl₂ is used for the first step.[1]

Step-by-Step Procedure:
  • Acyl Chloride Formation:

    • Suspend the acid in Toluene.[1] Add Thionyl Chloride (excess).[1]

    • Heat to reflux (80°C) for 2 hours.

    • Observation: The suspension should clear as the acid chloride forms.[1]

    • Evaporation: Concentrate in vacuo to dryness to remove excess SOCl₂.[1] Co-evaporate with toluene (x2) to ensure removal of acidic volatiles.[1]

  • Coupling:

    • Dissolve the crude acid chloride residue in anhydrous THF or DCM.[1]

    • Cool to 0°C.[1][2][4][5]

    • Add Amine (1.1 equiv) and TEA (2.5 equiv) dropwise.[1]

  • Completion: Allow to warm to RT and stir for 1 hour.

  • Workup: Standard aqueous extraction (EtOAc vs 1N HCl, then NaHCO₃).

Self-Validating Quality Control (QC)

A trustworthy protocol includes built-in checks to verify success before moving to the next stage.[1]

CheckpointObservationInterpretation
LCMS (t=0) Acid Peak (MW 192)Confirm purity of starting material.
LCMS (t=10m) Active Ester MassIf using HATU, you may see the O-At adduct.[1] Confirms activation.
LCMS (t=End) Product Mass Pass: Single peak at [MW_Amine + 192 - 18].[1] Fail (Dimer): Peak at [2*192 - 18 + Amine] or similar oligomers.[1]
1H NMR Indazole N-H A broad singlet around 13.0–13.8 ppm (DMSO-d6) confirms the N1-nitrogen is unsubstituted (success).[1] If this peak is missing, N-acylation/alkylation may have occurred.
1H NMR Amide N-H A triplet/doublet (depending on amine) around 8.0–9.0 ppm confirms amide bond formation.[1]

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the HATU-mediated coupling.

G Start Start: 5-methoxy-1H-indazole-3-COOH Solubility_Check Solubility Check: Dissolve in DMF Start->Solubility_Check Activation Activation: Add DIPEA + HATU (Stir 5 mins) Solubility_Check->Activation Clear Solution Amine_Add Addition: Add Amine (1.1 eq) Activation->Amine_Add Active Ester Formed Reaction Reaction: Stir RT, 2-4h Amine_Add->Reaction QC_LCMS QC Check (LCMS) Reaction->QC_LCMS QC_LCMS->Reaction Incomplete (Add more HATU) Workup_Aq Workup: Precipitate in Ice Water QC_LCMS->Workup_Aq Conversion >95% Purification Purification: Filter or Column Chromat. Workup_Aq->Purification Final_QC Final QC: NMR (Check N1-H peak) Purification->Final_QC

Figure 1: Decision tree for the HATU-mediated amide coupling of this compound.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Poor solubility of acid.Switch to DMAc or NMP . Mild heating (40°C) during coupling.[1]
Dimer Formation Acid activated too long without amine.[1]Add amine immediately after 5 min activation.[1] Ensure amine is in excess (1.2 eq).[1]
No Reaction Amine is unreactive (e.g., aniline).[1]Switch to Method B (Acid Chloride) or use HOAt additive.[1]
Product Oiling Out Product is amphiphilic.[1]Do not use water precipitation.[1] Extract with CHCl₃/Isopropanol (3:1) .

References

  • BenchChem. (2025).[1][6] An In-depth Technical Guide to Early-Stage Research Involving 5-methoxy-1H-indazole-3-carboxamide and its Analogs. Retrieved from [1]

  • Der Pharma Chemica. (2011). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 3(1), 265-271.[1] Retrieved from [1]

  • Fisher Scientific. (n.d.).[1] Amide Synthesis Protocols. Retrieved from [1]

  • Journal of Medicinal Chemistry. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists. J. Med. Chem. Retrieved from [1]

  • MDPI. (2020).[1] Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds. Molecules. Retrieved from [1]

Sources

Application Notes & Protocols: Leveraging 5-methoxy-1H-indazole-3-carboxylic Acid for Novel Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved therapeutics, particularly in oncology.[1][2] Molecules incorporating this moiety, such as Axitinib and Pazopanib, have demonstrated significant clinical success as potent kinase inhibitors.[2] Within this chemical class, 5-methoxy-1H-indazole-3-carboxylic acid (hereafter referred to as 5-MICA) emerges as a highly strategic starting material for the development of next-generation targeted therapies.[3] Its structure combines the indazole core, known for forming critical hydrogen bond interactions within enzyme active sites, with a versatile carboxylic acid "handle" for synthetic elaboration and a 5-methoxy group that can confer advantageous physicochemical properties and binding interactions.[1][4] This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the strategic utilization of 5-MICA. It details the scientific rationale behind its use, provides validated, step-by-step protocols for library synthesis and primary screening, and offers a logical workflow for hit identification and lead prioritization in a typical drug discovery program.

The Strategic Value of 5-MICA in Modern Drug Discovery

The design of potent and selective small molecule inhibitors requires a scaffold that provides a robust anchoring point to the target protein, coupled with vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. 5-MICA is uniquely positioned to meet these requirements.

The Indazole Core: A Proven Hinge-Binding Motif

In kinase inhibitor design, the ability to bind to the "hinge region" of the ATP-binding pocket is a hallmark of many successful drugs. The indazole ring is a bioisostere of the native adenine purine ring and is exceptionally effective at this role.[4] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, forming one or more critical hydrogen bonds with the backbone amide residues of the kinase hinge, thereby anchoring the inhibitor within the active site. This foundational interaction is the basis for the high potency observed in many indazole-containing drugs.[1]

Rationale for the 5-Methoxy and 3-Carboxylic Acid Substituents

The utility of the indazole scaffold is significantly enhanced by its substituents:

  • 5-Methoxy Group: The electron-donating methoxy group at the 5-position can influence the electronic properties of the indazole ring system, potentially modulating the pKa and hydrogen bonding capacity of the core. Furthermore, in structure-activity relationship (SAR) studies of kinase inhibitors, methoxy derivatives have demonstrated enhanced biological activity compared to analogues with halogen or simple alkyl groups, suggesting it can form favorable interactions in a sub-pocket of the active site.[1]

  • 3-Carboxylic Acid Group: This functional group is the primary site for synthetic diversification. It is a versatile handle that allows for the straightforward creation of amide or ester libraries via well-established coupling chemistry. These modifications explore the solvent-exposed region of the target's active site, enabling chemists to fine-tune properties such as potency, cell permeability, metabolic stability, and solubility.

High-Value Therapeutic Targets for 5-MICA Derivatives

The indazole scaffold has proven effective against a wide array of protein families. Based on extensive literature, derivatives of 5-MICA are particularly promising for targeting key enzymes implicated in cancer and other diseases.[5]

Target Family Specific Examples Therapeutic Rationale Reference
Tyrosine Kinases VEGFR-2, FGFR, c-Met, Bcr-AblInhibition of angiogenesis, tumor growth, and metastasis. Critical in various cancers including renal, lung, and breast cancer.[1][5][6]
Serine/Threonine Kinases Aurora Kinases, Pim Kinases, ROCKRegulation of cell cycle progression, mitosis, and survival pathways. Targets for treating hematological malignancies and solid tumors.[6][7]
Other Enzymes IDO1, Carbonic AnhydrasesImmune checkpoint inhibition (IDO1) and modulation of the tumor microenvironment (CA).[5]

Synthesis & Derivatization Protocols

The core of a 5-MICA-based discovery program is the efficient synthesis of a chemically diverse library of analogues. The following protocols outline a robust workflow for generating a testable amide library.

Overall Synthetic Workflow

The strategy involves activating the carboxylic acid of 5-MICA to make it susceptible to nucleophilic attack, followed by reaction with a diverse panel of amines to generate the final products.

G MICA 5-MICA (Starting Material) Activation Step 2.2: Carboxylic Acid Activation (EDC/HOBt) MICA->Activation Coupling Reagents Library Step 2.3: Parallel Amide Coupling with R1R2NH Activation->Library Activated Intermediate Purify Workup & Purification (HPLC) Library->Purify Crude Products Characterize Characterization (LC-MS, NMR) Purify->Characterize Pure Compounds Final Diverse Amide Library for Screening Characterize->Final

Caption: General workflow for synthesizing a 5-MICA-derived amide library.

Protocol: Activation of 5-MICA with EDC/HOBt

Rationale: This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) for amide coupling. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and reacts efficiently with the desired amine.

Materials:

  • This compound (5-MICA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve 5-MICA (1.0 eq) in anhydrous DMF to a concentration of approximately 0.2 M.

  • Add HOBt (1.2 eq) to the solution and stir until it dissolves completely.

  • Add EDC·HCl (1.2 eq) to the mixture in one portion.

  • Allow the reaction to stir at room temperature for 15-30 minutes. The formation of the activated ester is typically rapid.

  • This activated solution is now ready for the addition of an amine as described in Protocol 2.3. Do not isolate the intermediate.

Protocol: Parallel Synthesis of a 5-MICA Amide Library

Rationale: This protocol is designed for generating multiple analogues in parallel, for instance, in a 24-well plate or an array of reaction vials. A tertiary amine base like Diisopropylethylamine (DIPEA) is added to neutralize the hydrochloride salt of the amine (if applicable) and the HCl generated during the reaction.

Materials:

  • Activated 5-MICA solution (from Protocol 2.2)

  • A diverse panel of primary and secondary amines (1.0-1.1 eq each)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

  • Reaction vessels (e.g., 8 mL vials with screw caps)

  • Analytical Thin Layer Chromatography (TLC) plates and LC-MS for reaction monitoring

Procedure:

  • Prepare stock solutions of your diverse amines in anhydrous DMF.

  • To each reaction vessel, add the desired amine (1.0 eq).

  • Add DIPEA (3.0 eq) to each vessel.

  • Add the pre-activated 5-MICA solution (from Protocol 2.2, 1.0 eq) to each reaction vessel.

  • Seal the vessels and allow the reactions to stir at room temperature for 4-16 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS. A complete reaction is indicated by the consumption of the 5-MICA starting material.

  • Workup: Once complete, dilute each reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or preparative HPLC to yield the pure amide derivative.

  • Characterization: Confirm the identity and purity of each final compound using LC-MS (to verify mass) and ¹H NMR (to confirm structure).

Primary Screening and Hit Identification

Once a library is synthesized, the next step is to screen it against the biological target(s) of interest to identify "hits"—compounds that display desired activity at a relevant concentration.

High-Throughput Screening Cascade

A tiered approach is used to efficiently screen the library, starting with a high-throughput biochemical assay and progressing to more complex cell-based models for the most promising compounds.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Secondary / Cellular Assay Lib Compound Library (10 µM Single Point) Kinase In Vitro Kinase Assay (e.g., VEGFR-2) Lib->Kinase Hits Initial Hits (% Inhibition > 50%) Kinase->Hits IC50 Dose-Response Curve (IC50 Determination) Hits->IC50 Confirmed Confirmed Hits (IC50 < 1 µM) IC50->Confirmed Cell Antiproliferative Assay (e.g., MTT on Cancer Cells) Confirmed->Cell Final Prioritized Hits for Lead Optimization Cell->Final

Caption: A tiered workflow for primary screening and hit identification.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Rationale: This protocol describes a typical luminescence-based kinase assay (e.g., Promega's ADP-Glo™) to measure the amount of ADP produced by the kinase reaction. Inhibition of the kinase results in a lower ADP amount and thus a lower luminescence signal. This method is highly sensitive and amenable to high-throughput screening.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2) and its specific substrate

  • ATP

  • Assay buffer (specific to the kinase)

  • Synthesized 5-MICA derivatives (dissolved in DMSO)

  • Known inhibitor (e.g., Pazopanib) as a positive control

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds and positive control in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and assay buffer. Add this mix to the wells containing the compounds.

    • Prepare a separate ATP solution. Add the ATP solution to all wells to initiate the kinase reaction.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Signal Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescence signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate-reading luminometer.

  • Data Analysis (Self-Validation):

    • Calculate the percent inhibition for each compound relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • For compounds showing >50% inhibition in the single-point screen, perform a dose-response experiment with a 10-point dilution series.

    • Fit the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Cell-Based Antiproliferative Assay (MTT)

Rationale: This assay assesses the effect of a compound on the metabolic activity and proliferation of cancer cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. A reduction in the purple color indicates either reduced cell viability or inhibited proliferation.[8][9]

Materials:

  • Relevant human cancer cell line (e.g., 4T1 breast cancer cells)[8]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plates

  • Multi-channel pipette and spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., 5-Fluorouracil). Add the compounds to the wells and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells will convert MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis (Self-Validation):

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control cells.

    • Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to calculate the GI₅₀ value (the concentration that causes 50% inhibition of cell growth).

Data Interpretation and Lead Prioritization

Systematic analysis of screening data is crucial for advancing the most promising compounds.

Structure-Activity Relationship (SAR) Analysis

The primary goal is to establish a clear link between chemical structure and biological activity. Data from the synthesized library should be compiled to answer key questions:

  • Which amine substituents provide the highest potency?

  • Is there a preference for aromatic vs. aliphatic groups?

  • How do size, electronics (e.g., electron-donating vs. withdrawing groups), and hydrogen bonding potential of the amine substituent affect activity?

The insights gained from this initial SAR will guide the design of a second, more focused library of compounds.

Data Summary for Lead Prioritization

Organize the data in a table to facilitate direct comparison and decision-making.

Compound ID R-Group Structure Kinase IC₅₀ (µM) Cell GI₅₀ (µM) Ligand Efficiency (LE) Comments
5MICA-0014-morpholinoethyl0.050.50.45Potent, good cell activity
5MICA-002cyclopropyl1.2>100.31Weak activity
5MICA-0034-fluorobenzyl0.151.80.41Good potency, moderate cell activity
..................
Note: Ligand Efficiency is a metric used to assess the binding efficiency of a compound relative to its size (number of heavy atoms). Higher values are generally preferred.
Logical Framework for Hit-to-Lead Progression

The selection of hits for advancement into the lead optimization phase is a multi-parameter decision. Potency is important, but it must be balanced with other drug-like properties.

G cluster_0 Hit-to-Lead Assessment Input Prioritized Hits (Potency, SAR) Potency Potency (IC50 < 100 nM) Input->Potency Selectivity Kinase Selectivity (Panel Screen) Potency->Selectivity Pass Properties ADME Properties (Solubility, Permeability) Selectivity->Properties Pass Synthetic Synthetic Tractability Properties->Synthetic Pass Output Lead Candidates for In Vivo Studies Synthetic->Output Pass

Caption: Decision-making workflow for selecting lead candidates.

Conclusion

This compound is a powerful and versatile starting material for modern drug discovery campaigns. By combining the proven hinge-binding capabilities of the indazole core with a strategically placed methoxy group and a synthetically tractable carboxylic acid, 5-MICA provides an excellent platform for developing novel therapeutics. The protocols and workflows detailed in this guide offer a comprehensive and validated pathway for researchers to efficiently synthesize and screen compound libraries, interpret the resulting data, and prioritize promising lead candidates for further development, particularly in the highly competitive field of kinase inhibitor research.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Indazole Derivatives: Promising Anti-tumor Agents. PubMed.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • This compound. Chem-Impex.
  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors.
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • This compound. PubChem.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

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Application Note & Protocol: A Scalable and Efficient Synthesis of 5-Methoxy-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This document provides a comprehensive guide for the large-scale synthesis of 5-methoxy-1H-indazole-3-carboxylic acid, a pivotal building block in modern medicinal chemistry. Recognized for its role as a versatile intermediate in the development of therapeutic agents, particularly in oncology and neurology, a robust and scalable synthetic route is of paramount importance.[1] This guide details a field-proven protocol based on the Japp-Klingemann reaction followed by a Fischer indole-type cyclization. The chosen pathway is distinguished by its use of readily available starting materials, operational simplicity, high yields, and amenability to scale-up, addressing common challenges found in other synthetic approaches. We provide a step-by-step protocol, mechanistic insights, safety considerations, and analytical quality control parameters to ensure the reliable and efficient production of this high-value compound.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bioisostere of the naturally prevalent indole nucleus, is a privileged scaffold in drug discovery.[2][3] Its unique electronic properties and hydrogen bonding capabilities allow it to interact with a wide array of biological targets. The derivative, this compound (C₉H₈N₂O₃, CAS No. 90417-53-1), serves as a crucial precursor for numerous complex bioactive molecules.[1][4] Its structure allows for diverse functionalization, making it an invaluable intermediate for creating compounds with enhanced efficacy and selectivity for therapeutic targets.[1] The development of a reliable, safe, and economically viable large-scale synthesis is therefore a critical objective for pharmaceutical development and manufacturing.

Synthetic Strategy and Rationale

Overview of Synthetic Routes

Several pathways to indazole-3-carboxylic acids have been reported. A common method involves the multi-step conversion of isatins, which can be challenging to scale safely and economically.[5] Another approach begins with the reduction of 2-nitrophenylacetic acid derivatives, followed by diazotization and cyclization.[6] While effective, this route can suffer from the formation of oxindole byproducts.[6]

The Selected Pathway: Japp-Klingemann/Fischer Cyclization

For large-scale synthesis, the most robust strategy is a multi-step sequence commencing from the readily available p-anisidine. This pathway, outlined below, combines a classical diazotization, a Japp-Klingemann reaction to form a key hydrazone intermediate, a Fischer indole-type cyclization to construct the indazole ring, and a final saponification.[7]

Key Advantages of this Approach:

  • High Yield: The overall process has been optimized to achieve high yields, making it economically attractive.[7]

  • Scalability and Safety: The reaction avoids notoriously hazardous intermediates and has been proven safe on a molar scale.[7] The use of a diazonium salt intermediate is a well-understood process with established industrial safety protocols.

  • Readily Available Materials: The synthesis begins with inexpensive, commodity chemicals.

  • Process Control: Each step is distinct, allowing for clear in-process controls and optimization.

The Core Synthesis: Mechanism and Workflow

The synthesis proceeds through four distinct chemical transformations.

Caption: Overall synthetic pathway from p-anisidine to the target molecule.

Mechanistic Insights
  • Diazotization: p-Anisidine is converted to a highly reactive diazonium salt using sodium nitrite under acidic conditions. This electrophilic species is the cornerstone of the subsequent coupling reaction.

  • Japp-Klingemann Reaction: This reaction is a powerful method for synthesizing hydrazones from diazonium salts and active methylene compounds like β-keto-esters or, in this case, a substituted malonic ester.[8][9] The mechanism involves the nucleophilic attack of the enolate (formed from diethyl methylmalonate) on the diazonium salt. The resulting azo compound undergoes hydrolytic cleavage of an ester group and rearrangement to form the stable hydrazone.[9][10]

  • Fischer Indole Synthesis: While classically used for indoles, the mechanism is analogous for indazole formation. The hydrazone tautomerizes to an ene-hydrazine, which then undergoes an acid-catalyzed[11][11]-sigmatropic rearrangement.[12][13][14] Subsequent intramolecular cyclization and elimination of an alcohol (from the remaining ester group) and ammonia aromatizes the system to yield the stable indazole ring.[12][14]

  • Saponification: The final step is a standard ester hydrolysis using a strong base like sodium hydroxide to yield the sodium salt of the carboxylic acid, which is then protonated upon acidic workup to give the final product.

Large-Scale Synthesis Protocol

Materials and Equipment
Reagent CAS No. Molecular Wt. Notes
p-Anisidine104-94-9123.15Toxic, handle with care.
Sodium Nitrite (NaNO₂)7632-00-069.00Oxidizer, toxic.
Hydrochloric Acid (HCl), conc.7647-01-036.46Corrosive.
Diethyl methylmalonate609-08-5174.19
Sodium Hydroxide (NaOH)1310-73-240.00Corrosive.
Ethanol (EtOH)64-17-546.07Flammable.
Ethyl Acetate (EtOAc)141-78-688.11Flammable.
Toluene108-88-392.14Flammable, toxic.

Equipment:

  • Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • pH meter.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Vacuum oven.

  • Appropriate Personal Protective Equipment (PPE).

Critical Safety Precautions
  • Diazonium Salt Hazard: Aryl diazonium salts can be explosive when isolated and dry. This protocol uses the salt in situ in a cold aqueous solution, which is standard safe practice. Never attempt to isolate the diazonium salt. Maintain strict temperature control below 5 °C during its formation and use.

  • Corrosives and Toxins: Handle concentrated HCl, NaOH, and p-anisidine in a well-ventilated fume hood. Wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.[15][16]

  • Exothermic Reactions: Both diazotization and the subsequent neutralization steps are exothermic. Ensure adequate cooling capacity and add reagents slowly to control the temperature.

  • General Hazards: The target compound is classified as a skin, eye, and respiratory irritant.[4] Handle the final product with appropriate care.[15][16][17]

Step-by-Step Procedure (Based on 1.0 mole scale)

Caption: High-level experimental workflow for the synthesis protocol.

Part 1: Diazonium Salt Formation

  • In a jacketed reactor, charge concentrated hydrochloric acid (250 mL, ~3.0 mol) and water (500 mL).

  • Cool the acid solution to 0-5 °C with vigorous stirring.

  • Slowly add p-anisidine (123.15 g, 1.0 mol). Stir until a fine slurry of the hydrochloride salt is formed.

  • In a separate beaker, dissolve sodium nitrite (72.5 g, 1.05 mol) in water (250 mL).

  • Add the sodium nitrite solution dropwise to the p-anisidine slurry via an addition funnel over 60-90 minutes, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C.

  • After the addition is complete, stir the resulting clear, yellowish diazonium salt solution for an additional 30 minutes at 0-5 °C. Use this solution immediately in the next step.

Part 2: Japp-Klingemann Reaction to Form Hydrazone

  • In a separate large reactor, prepare a solution of sodium hydroxide (88.0 g, 2.2 mol) in water (1 L).

  • Cool the NaOH solution to 10-15 °C and add diethyl methylmalonate (174.2 g, 1.0 mol). Stir for 30 minutes.

  • Cool this mixture to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Part 1 to the malonate solution over ~2 hours, maintaining the temperature at 0-5 °C and keeping the pH above 8.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. The product hydrazone will precipitate as a yellow-orange solid.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and pull dry.

Part 3: Fischer Cyclization to Ethyl 5-Methoxy-1H-indazole-3-carboxylate

  • Charge the crude, damp hydrazone intermediate into a reactor equipped for reflux.

  • Add ethanol (1 L) and concentrated hydrochloric acid (50 mL).

  • Heat the mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC for the disappearance of the hydrazone.

  • Once complete, cool the reaction mixture to room temperature and then further cool to 0-5 °C for 2 hours to crystallize the product.

  • Filter the solid product, wash with cold ethanol, and dry. This provides the intermediate ester.

Part 4: Saponification to the Final Product

  • Suspend the crude ethyl 5-methoxy-1H-indazole-3-carboxylate in a mixture of water (1 L) and ethanol (200 mL).

  • Add a solution of sodium hydroxide (80 g, 2.0 mol) in water (200 mL).

  • Heat the mixture to reflux (80-90 °C) and stir for 2-4 hours until the ester is fully consumed (monitor by TLC/HPLC).[6]

  • Cool the resulting clear solution to room temperature.

  • Slowly and carefully acidify the solution to pH 2-3 by adding concentrated hydrochloric acid. The final product will precipitate as a light-colored solid.

  • Cool the slurry to 0-10 °C and stir for 1 hour to ensure complete precipitation.

  • Filter the solid, wash extensively with cold water to remove salts, and dry under vacuum at 60-70 °C to a constant weight.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

Analysis Expected Result
Appearance Light brown to yellow solid[1]
Purity (HPLC) ≥ 98%[18]
Melting Point 259-262 °C[19]
¹H NMR (DMSO-d₆) Consistent with literature values. Key peaks: δ ~13.9 (s, 1H, COOH), ~13.0 (s, 1H, NH), ~7.6 (d, 1H), ~7.4 (d, 1H), ~7.1 (dd, 1H), ~3.8 (s, 3H, OCH₃).[19][20]
¹³C NMR (DMSO-d₆) Consistent with literature values. Key peaks: δ ~187, ~156, ~143, ~137, ~121, ~119, ~112, ~100, ~55.[20]
Molecular Weight 192.17 g/mol [4]

Process Optimization and Troubleshooting

Problem Potential Cause Recommended Solution
Low yield in diazotization (Step 1) Temperature rose above 5 °C, causing diazonium salt decomposition.Improve cooling efficiency. Add NaNO₂ solution more slowly. Check for "brown fumes" (NOx), indicating decomposition.
Incomplete Japp-Klingemann coupling (Step 2) Incorrect pH (too acidic); insufficient reaction time.Monitor pH during diazonium salt addition and maintain >8. Extend stirring time at room temperature.
Formation of dark, tarry byproducts in cyclization (Step 3) Reaction temperature too high; acid concentration too high.Ensure controlled heating to reflux. Use the recommended amount of acid; excess can promote polymerization.
Incomplete saponification (Step 4) Insufficient NaOH or reaction time.Use at least 2 equivalents of NaOH. Monitor reaction by HPLC and extend reflux time if necessary.
Product fails purity specification Inadequate washing of intermediates or final product.Ensure thorough washing of the hydrazone with water. Wash the final product extensively with cold water to remove all inorganic salts. Consider recrystallization from an appropriate solvent (e.g., aq. EtOH) if needed.

Conclusion

The protocol described herein provides a reliable, scalable, and efficient pathway for the synthesis of this compound. By leveraging the Japp-Klingemann reaction and a Fischer-type cyclization, this method transforms simple, readily available materials into a high-value pharmaceutical intermediate. Strict adherence to the outlined temperature controls, safety precautions, and workup procedures is essential for achieving high yields and purity on a large scale. This application note serves as a validated starting point for researchers, scientists, and drug development professionals engaged in the manufacturing of indazole-based compounds.

References

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
  • Fischer Indole Synthesis. Source Not Found.
  • Japp–Klingemann reaction. Wikipedia. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Methods of indole synthesis: Part III (Fischer indole synthesis). YouTube. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link]

  • Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com. Available at: [Link]

  • The Japp-Klingemann Reaction. Organic Reactions. Available at: [Link]

  • Japp-Klingemann reaction. chemeurope.com. Available at: [Link]

  • Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. ACS Publications. Available at: [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Azo-Hydrazone Conversion. I. The Japp-Klingemann Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. LOCKSS. Available at: [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

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Application Note & Protocols: Strategic Derivatization of 5-Methoxy-1H-indazole-3-carboxylic Acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-methoxy-1H-indazole-3-carboxylic acid scaffold is a privileged core structure in modern medicinal chemistry, serving as a critical building block for therapeutic agents in fields such as oncology and neurology.[1] Its structural rigidity, hydrogen bonding capabilities, and versatile chemical handles make it an ideal starting point for drug discovery campaigns. This document provides a detailed guide for the strategic derivatization of this scaffold to facilitate comprehensive Structure-Activity Relationship (SAR) studies. We will explore the chemical logic behind modifying key positions of the molecule and provide robust, field-tested protocols for synthesizing diverse analogue libraries.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a bicyclic heteroaromatic structure that is frequently associated with a wide range of biological activities, including anti-inflammatory, anti-tumor, and kinase inhibition properties.[2] The specific scaffold, this compound, offers three primary, orthogonal vectors for chemical modification, making it exceptionally valuable for systematic SAR exploration.

The goal of an SAR study is to systematically alter the chemical structure of a hit or lead compound to understand which functional groups and physicochemical properties are essential for its biological activity. By generating a focused library of derivatives from the this compound core, researchers can probe the steric, electronic, and hydrophobic requirements of the target's binding site, ultimately guiding the optimization of potency, selectivity, and pharmacokinetic properties.

The primary sites for derivatization on the this compound scaffold are:

  • The C3-Carboxylic Acid: Amenable to amide and ester formation, allowing for the exploration of a vast chemical space and interaction with target residues.

  • The N1-Indazole Nitrogen: Substitution at this position can modulate the electronic properties of the ring system and probe for additional binding interactions.

  • The C5-Methoxy Group/Aromatic Ring: While less commonly modified, demethylation or substitution on the benzene ring can be employed in later-stage optimization.

This guide will focus on the two most impactful and accessible strategies: derivatization of the C3-carboxylic acid and the N1-indazole nitrogen.

G cluster_0 This compound Scaffold cluster_1 Derivatization Vectors for SAR scaffold C3 C3-Carboxylic Acid (Amides, Esters) scaffold->C3 Vector 1 N1 N1-Indazole Nitrogen (Alkylation, Arylation) scaffold->N1 Vector 2 C5 C5-Aromatic Ring (Advanced Modification) scaffold->C5 Vector 3

Figure 1: Primary derivatization vectors on the this compound core for SAR exploration.

Core Strategy I: Diversification via Amide Bond Formation at C3

The conversion of the C3-carboxylic acid to an amide is the most frequently employed and fruitful strategy in medicinal chemistry for this scaffold.[3] Amide bonds are metabolically robust and the resulting N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively. The vast commercial availability of primary and secondary amines allows for the rapid generation of a large, diverse library of analogues.

Causality Behind the Method: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires extremely high temperatures. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[4] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange into a stable N-acylurea byproduct. To prevent this and improve yields, an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt traps the O-acylisourea to form an active ester, which is less prone to side reactions and reacts efficiently with the amine to form the desired amide bond.

G start Start Materials: - Indazole Acid - Amine (R-NH2) - EDC, HOBt, Base (DIPEA) - Solvent (DMF) step1 Step 1: Acid Activation Carboxylic acid reacts with EDC to form a reactive O-acylisourea intermediate. start->step1 step2 Step 2: Active Ester Formation HOBt traps the intermediate, forming an HOBt active ester. This prevents side reactions. step1->step2 step3 Step 3: Nucleophilic Attack The amine (R-NH2) attacks the carbonyl carbon of the active ester. step2->step3 step4 Step 4: Amide Formation The leaving group departs, yielding the final amide product and water-soluble byproducts. step3->step4 end Final Product: 5-Methoxy-1H-indazole-3-carboxamide Derivative step4->end

Figure 2: Workflow for a standard EDC/HOBt mediated amide coupling reaction.

Protocol 1: General Procedure for Amide Synthesis via EDC/HOBt Coupling

This protocol is a robust, general method for coupling this compound with a variety of primary and secondary amines.[2]

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Add HOBt (1.2 eq), EDC·HCl (1.2 eq), and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of DMF.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water or 1N HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃, water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes, DCM/methanol).

Data Presentation: Exemplar Amide Library

Derivative IDAmine Building BlockResulting Amide StructureRationale for Inclusion in SAR
AMD-01 BenzylamineExplores tolerance for a simple aromatic substituent.
AMD-02 MorpholineIntroduces a polar, hydrogen bond accepting heterocycle for improved solubility.
AMD-03 4-FluoroanilineProbes electronic effects (electron-withdrawing) and potential halogen bonding.
AMD-04 tert-ButylamineInvestigates steric bulk near the core scaffold.

Core Strategy II: N1-Indazole Substitution

While derivatization at the C3 position explores interactions extending from the core, substitution at the N1 position reorients the core itself and can access entirely new binding pockets. N-alkylation or N-arylation can significantly impact the molecule's planarity, solubility, and metabolic stability. Seminal work on related indazole-3-carboxylic acids has shown that substitution at this position, for example with halobenzyl groups, can lead to potent biological activity.[5][6]

Causality Behind the Method: The N-H proton of the indazole ring is weakly acidic. A moderately strong base, such as sodium hydride (NaH), is required to deprotonate it quantitatively, forming a sodium indazolide salt.[6] This anionic nitrogen is now a potent nucleophile that can readily attack an electrophilic carbon, such as that in an alkyl halide (e.g., benzyl bromide), via an Sₙ2 reaction to form the new N-C bond. Anhydrous polar aprotic solvents like dioxane or DMF are ideal for this reaction as they solvate the cation (Na⁺) without interfering with the nucleophile.

G start Start Materials: - Indazole Acid Ester - Base (NaH) - Alkyl Halide (R-X) - Solvent (Dioxane/DMF) note1 Note: The carboxylic acid is often protected as an ester (e.g., ethyl ester) to prevent it from reacting with the base. start->note1 step1 Step 1: Deprotonation The indazole N-H is deprotonated by NaH to form a nucleophilic indazolide anion. start->step1 step2 Step 2: Nucleophilic Substitution (SN2) The indazolide anion attacks the alkyl halide (R-X), displacing the halide. step1->step2 step3 Step 3: N1-Alkylated Product The desired N1-substituted indazole ester is formed. step2->step3 step4 Step 4: (Optional) Hydrolysis The ester is hydrolyzed (e.g., with NaOH) to return the free carboxylic acid. step3->step4 end Final Product: N1-Substituted-5-Methoxy-1H- indazole-3-carboxylic acid step4->end

Figure 3: General workflow for N1-alkylation of the indazole scaffold.

Protocol 2: General Procedure for N1-Alkylation of the Indazole Ring

This protocol describes the N-alkylation of an ester-protected indazole, followed by saponification to yield the final N1-substituted carboxylic acid.

Materials:

  • Ethyl 5-methoxy-1H-indazole-3-carboxylate (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Alkyl or benzyl halide (e.g., 4-chlorobenzyl bromide) (1.1 eq)

  • Anhydrous Dioxane or DMF

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, 1N or 2N)

  • Diethyl ether or Ethyl acetate

Procedure: Part A: N-Alkylation

  • Wash the sodium hydride (1.1 eq) with anhydrous hexanes three times to remove the mineral oil, and carefully dry the solid under a stream of nitrogen.

  • Suspend the washed NaH in anhydrous dioxane in a dry, three-neck flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Add a solution of ethyl 5-methoxy-1H-indazole-3-carboxylate (1.0 eq) in anhydrous dioxane dropwise to the NaH suspension.

  • Heat the mixture to reflux for 30-60 minutes with stirring. The mixture may become a thick slurry.

  • Cool the mixture slightly and add a solution of the desired alkyl halide (1.1 eq) in anhydrous dioxane dropwise.

  • Once the addition is complete, heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude N1-alkylated ester can be purified by column chromatography or carried directly to the next step.

Part B: Saponification (Ester Hydrolysis)

  • Dissolve the crude N1-alkylated ester from Part A in ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 2N NaOH, 2-3 eq) and heat the mixture to reflux for 1-2 hours until TLC indicates complete consumption of the ester.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH ~2-3 with 1N HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the final N1-substituted-5-methoxy-1H-indazole-3-carboxylic acid.

Conclusion

The this compound scaffold provides a robust and versatile platform for generating diverse chemical libraries for SAR studies. The protocols detailed herein for amide coupling at the C3 position and alkylation at the N1 position represent high-yield, reliable methods for accessing key chemical space around the core. By systematically applying these derivatization strategies, researchers can effectively map the structural requirements for biological activity, paving the way for the rational design of potent and selective drug candidates.

References

  • Corsi, G., Palazzo, G., Germani, C., Scorza Barcellona, P., & Silvestrini, B. (1976). 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents. Journal of Medicinal Chemistry, 19(6), 778–783. [Link]

  • Corsi, G., et al. (1976). 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Gunda, G. M., & Kumar, C. S. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(43), 5585-5588. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Troubleshooting & Optimization

Preventing degradation of 5-methoxy-1H-indazole-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-methoxy-1H-indazole-3-carboxylic acid (Catalog No. BD29865, CAS 90417-53-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound in solution. Our goal is to equip you with the scientific rationale behind best practices to ensure the integrity and reproducibility of your experiments.

Introduction to the Molecule

This compound is a pivotal building block in medicinal chemistry, frequently used in the synthesis of novel therapeutics, particularly in oncology and neurology.[1] Its indazole core and carboxylic acid functional group define its reactivity and also present specific challenges related to solubility and stability. Understanding these properties is critical for its successful application. The thermodynamically stable 1H tautomer is the predominant form in solution.[2]

This guide will address the most common issues encountered when working with this compound, from initial dissolution to preventing degradation over the course of an experiment.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing not just a solution, but the underlying cause to empower your decision-making.

Issue 1: My compound won't fully dissolve in my aqueous buffer.
  • Observation: After adding the compound (from a DMSO stock or as a solid) to an aqueous buffer (e.g., PBS), a precipitate or cloudiness appears immediately or over time.

  • Root Cause Analysis: This is the most common issue and stems from the compound's low aqueous solubility. Aromatic carboxylic acids often exhibit pH-dependent solubility.[3] In its protonated (neutral) state, which is favored at acidic pH, the molecule is more lipophilic and less soluble in water. The deprotonated (anionic) carboxylate form, favored at higher pH, is more polar and thus more soluble in aqueous media.

  • Immediate Solutions & Scientific Rationale:

    • Adjust the pH: The most effective strategy is to increase the pH of your final solution. By raising the pH to 1-2 units above the compound's pKa, you shift the equilibrium towards the more soluble deprotonated carboxylate form.

      • Protocol: Prepare your buffer as usual. While stirring, slowly add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise until the compound dissolves. Be sure to monitor the final pH to ensure it is compatible with your assay system.

    • Decrease the Final Concentration: If your experimental parameters are rigid regarding pH, the simplest solution is to work at a lower final concentration.

    • Increase Co-solvent Percentage: While minimizing organic solvents is often desirable, increasing the percentage of a polar, aprotic co-solvent like DMSO or DMF can help maintain solubility. However, be mindful that high concentrations of organic solvents can negatively impact cellular assays or protein activity. Always run a vehicle control with the same solvent concentration.

  • Long-Term Prevention:

    • Solubility Testing: Before starting extensive experiments, determine the kinetic solubility in your specific assay buffer. This involves preparing a high-concentration stock in DMSO and serially diluting it into your buffer, then observing the concentration at which precipitation occurs.[4]

    • Formulation Strategy: For in-vivo studies, consider formulation strategies such as using cyclodextrins or creating a salt form of the compound to improve aqueous solubility.

Issue 2: The color of my solution has changed to yellow/brown over time.
  • Observation: A freshly prepared, colorless or light-colored solution of the compound gradually develops a yellow or brownish tint upon storage or during an experiment.

  • Root Cause Analysis: Color change is a strong indicator of chemical degradation. For indazole derivatives and related structures, this often points to oxidation or photodegradation. The extended conjugated system of the indazole ring is susceptible to reactions that can create chromophores, which absorb visible light.

  • Troubleshooting & Prevention Workflow:

    The workflow below outlines steps to identify the cause and prevent color change.

    G A Observation: Solution turns yellow/brown B Hypothesis: Oxidation or Photodegradation A->B C Test for Oxidation: Prepare solution with degassed buffer and store under inert gas (N2 or Ar). B->C D Test for Photodegradation: Prepare solution and store in an amber vial or wrapped in foil. B->D E Result: Solution remains colorless C->E If G Result: Solution remains colorless D->G If F Conclusion: Degradation is oxygen-mediated. E->F I Preventative Action: - Use degassed solvents. - Purge headspace of vials with N2/Ar. - Consider adding antioxidants (use with caution). F->I H Conclusion: Degradation is light-induced. G->H J Preventative Action: - Always store solutions in amber vials. - Protect from ambient lab light during experiments. H->J

    Caption: Workflow to diagnose and prevent solution color change.

Issue 3: I am seeing a loss of compound potency or a new peak in my HPLC analysis.
  • Observation: In a time-course experiment, the biological activity of the compound decreases, or when analyzing stored solutions via HPLC, the peak area for the parent compound decreases while a new, unidentified peak appears.

  • Root Cause Analysis: This indicates the degradation of this compound into one or more new chemical entities. The primary suspects are hydrolysis, photodegradation, or decarboxylation, especially if the solution was subjected to heat.

  • Potential Degradation Pathways & Their Mechanisms:

    • Decarboxylation: This is the loss of the carboxylic acid group as CO₂. While many carboxylic acids are stable, heteroaromatic carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures.[5] This reaction would produce 5-methoxy-1H-indazole.

    • Hydrolysis (of downstream products): While the parent compound itself doesn't have a readily hydrolyzable group other than the carboxylic acid, if it's part of a larger molecule (e.g., an ester or amide formed in a subsequent step), that new functional group could be susceptible to acid- or base-catalyzed hydrolysis.[6]

    • Photodegradation: As discussed, indazoles can undergo photochemical reactions. Irradiation of 1H-indazoles can lead to rearrangement to form benzimidazoles, which would have different biological activity and a distinct HPLC retention time.[7][8]

  • Mitigation Strategies:

    Degradation PathwayKey Stress FactorRecommended Preventative Actions
    Decarboxylation Heat - Avoid heating solutions for prolonged periods. - If warming is necessary for dissolution, do so gently and for the shortest time possible. - Store stock solutions refrigerated (2-8°C) or frozen (-20°C).
    Hydrolysis Extreme pH - Maintain solution pH within a stable range (typically near neutral, unless solubility demands otherwise). - Prepare fresh solutions for experiments; avoid long-term storage in highly acidic or basic buffers.
    Photodegradation Light (UV/Ambient) - Store all solutions in amber glass vials to protect from light. - During long experiments, shield vessels (e.g., cell culture plates, reservoirs) from direct light.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution? A: Due to its poor aqueous solubility, a high-quality, anhydrous polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common and effective choice. For compounds that may be sensitive to DMSO, N,N-Dimethylformamide (DMF) can be an alternative. Prepare a high-concentration stock (e.g., 10-50 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: How should I store my solutions to ensure maximum stability? A: Proper storage is crucial. Follow these guidelines based on established best practices for similar compounds.

Solution TypeStorage ContainerTemperatureAtmosphereLight ConditionMax Duration
Solid Compound Tightly sealed vial2-8°C[9]Inert gas (Argon/Nitrogen)DarkYears
DMSO Stock Amber glass vial with PTFE cap-20°C or -80°CStandardDark3-6 months
Aqueous Working Sol. Sterile tube or glass vial2-8°CStandardDark< 24 hours

Q3: Can I heat the solution to get the compound to dissolve? A: Gentle warming (e.g., to 37°C in a water bath) for a short period can aid dissolution, especially for supersaturated solutions.[10] However, prolonged exposure to high temperatures should be avoided as it can accelerate degradation, including potential decarboxylation.[5] Never use a heat gun or boil the solution.

Q4: I need to perform a forced degradation study. What conditions should I use? A: Forced degradation studies are essential for developing stability-indicating analytical methods.[6][7] They intentionally stress the compound to produce potential degradants.

Caption: Key stress conditions for forced degradation studies.

  • Experimental Protocol: Forced Degradation Sample Preparation

    • Prepare a solution of this compound in a 1:1 mixture of acetonitrile and water at ~1 mg/mL.

    • Acidic: Mix 1 mL of the compound solution with 1 mL of 0.2 M HCl. Incubate at 60°C.

    • Basic: Mix 1 mL of the compound solution with 1 mL of 0.2 M NaOH. Keep at room temperature.

    • Oxidative: Mix 1 mL of the compound solution with 1 mL of 6% H₂O₂. Keep at room temperature in the dark.

    • Thermal: Incubate both the solid compound and a separate vial of the stock solution at 80°C.

    • Control: Keep a sample of the stock solution at 4°C in the dark.

    • Analyze samples by HPLC at time points (e.g., 2, 8, 24 hours) until ~10-20% degradation of the parent peak is observed relative to the control. Neutralize acidic/basic samples before injection if necessary.

Q5: How can I set up an HPLC method to monitor the stability of my compound? A: A stability-indicating HPLC method must be able to resolve the parent compound from all potential degradation products. A reverse-phase method is a good starting point.

  • Recommended Starting HPLC Parameters:

    • Column: C18 Reverse-Phase (e.g., Newcrom R1 or equivalent), 4.6 x 150 mm, 3.5 µm particle size.[11]

    • Mobile Phase A: 0.1% Formic Acid in Water (for MS compatibility) or 0.05% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute both polar and non-polar compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV, monitor at multiple wavelengths (e.g., 254 nm, 280 nm) or use a PDA/DAD detector to assess peak purity.

    • Rationale: Using an acidic mobile phase helps to ensure consistent protonation of the carboxylic acid, leading to sharper, more reproducible peaks and avoiding tailing.[12] The gradient elution is crucial for separating degradants with potentially very different polarities from the parent compound.

References

  • Royal Society of Chemistry. (2023). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Retrieved February 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Retrieved February 11, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved February 11, 2026, from [Link]

  • Semantic Scholar. (n.d.). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Retrieved February 11, 2026, from [Link]

  • ScienceDirect. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved February 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved February 11, 2026, from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved February 11, 2026, from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved February 11, 2026, from [Link]

  • PubMed. (2005). Permeation of aromatic carboxylic acids across lipid bilayers: the pH-partition hypothesis revisited. Retrieved February 11, 2026, from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved February 11, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update. Retrieved February 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved February 11, 2026, from [Link]

  • PubMed. (2020). pH Dependence of the OH Reactivity of Organic Acids in the Aqueous Phase. Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2025). pH Dependence of the OH Reactivity of Organic Acids in the Aqueous Phase. Retrieved February 11, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.). 5-Methoxy-1H-indole-3-carboxylic acid. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2025). Hydrothermal stability of aromatic carboxylic acids. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved February 11, 2026, from [Link]

  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved February 11, 2026, from [Link]

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Troubleshooting low solubility of 5-methoxy-1H-indazole-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-methoxy-1H-indazole-3-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this important class of molecules. As a key building block in pharmaceutical research, particularly in oncology and neurology, understanding its physicochemical properties is crucial for successful experimentation.[1]

Part 1: Understanding Your Compound: Physicochemical Properties

Before troubleshooting, it's essential to understand the inherent properties of the parent compound, this compound. These characteristics are the primary drivers of its solubility behavior.

Key Physicochemical Parameters
PropertyValueSourceSignificance for Solubility
Molecular Formula C₉H₈N₂O₃PubChem[1][2]Provides the elemental composition.
Molecular Weight 192.17 g/mol PubChem[1][2]Influences diffusion and dissolution rates.
XLogP3 1.4PubChem[2]This positive value indicates a degree of lipophilicity, suggesting that while it has some preference for organic phases, it is not extremely greasy. LogP is a key determinant of a compound's absorption and distribution.[3]
Functional Groups Carboxylic Acid, Indazole Ring, Methoxy GroupN/AThe carboxylic acid is ionizable, making solubility highly dependent on pH. The indazole core is a heterocyclic aromatic system that contributes to the molecule's rigidity and potential for π-stacking interactions, which can affect solubility.
Part 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common questions and issues encountered when working with this compound derivatives.

Q1: My compound won't dissolve in aqueous buffers (like PBS) at neutral pH. Why is this happening?

Answer: This is the most common issue and is directly related to the compound's chemical structure.

  • The Role of the Carboxylic Acid: Your compound is a weak acid due to the carboxylic acid group (-COOH). In neutral or acidic solutions (pH below its pKa), this group remains largely in its protonated, non-ionized form.[4][5] This form is significantly less polar and, therefore, less soluble in water and aqueous buffers.[6]

  • Lipophilicity: With a calculated LogP of 1.4, the molecule has a degree of lipophilicity (fat-solubility), which further limits its affinity for purely aqueous environments when the molecule is in its neutral state.[2][3]

To achieve solubility in aqueous media, you must deprotonate the carboxylic acid to its carboxylate form (-COO⁻), which is ionized and much more polar. This is achieved by increasing the pH.

Q2: I'm using DMSO as a solvent. What is the best practice for preparing a stock solution?

Answer: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a vast array of organic molecules, making it an excellent choice for initial stock solutions.[7]

However, improper use can lead to problems downstream. Here’s the recommended workflow:

  • Ensure Anhydrous Conditions: Use fresh, anhydrous DMSO. Moisture-contaminated DMSO can reduce the solubility of certain compounds and may compromise the stability of your derivative over time.[8]

  • High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM). This minimizes the amount of DMSO introduced into your final experimental system.

  • Gentle Warming & Sonication: If the compound dissolves slowly, gentle warming (30-40°C) and brief sonication can be very effective. Avoid excessive heat, which could degrade the compound.

  • Serial Dilution: When preparing your working concentrations for cell-based assays or other aqueous systems, perform a serial dilution of the DMSO stock into your final buffer or media. Ensure vigorous mixing after each dilution step to avoid precipitation.

Crucial Insight: The final concentration of DMSO in your assay should be kept to a minimum (typically <0.5%, and ideally <0.1%) as it can have its own biological effects.

Q3: I successfully dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

Answer: This is a classic problem of a compound "crashing out" of solution. It occurs because you are moving the compound from a highly favorable organic solvent (DMSO) to a highly unfavorable aqueous environment. The key is to manage this transition and keep the compound below its solubility limit in the final buffer.

Here is a logical troubleshooting workflow:

G start Compound Precipitates Upon Aqueous Dilution q1 Is the final concentration too high? start->q1 a1 Decrease final working concentration and re-test. q1->a1 Yes q2 Is the final DMSO concentration sufficient? q1->q2 No q4 Still precipitating? a1->q4 a2 Increase intermediate DMSO concentration (e.g., 1-5%) if assay tolerates. q2->a2 No q3 Is the buffer pH appropriate? q2->q3 Yes a2->q4 a3 Increase buffer pH to > pKa (e.g., pH 7.4 to 8.5) to ionize the compound. q3->a3 No q3->q4 Yes a3->q4 a4 Consider advanced formulation: - Use of co-solvents (PEG, ethanol) - Cyclodextrin complexation - Surfactants (e.g., Tween 80)

Part 3: Advanced Protocols & Methodologies

For persistent solubility issues, a more systematic approach is required. The following protocols provide a framework for characterizing and overcoming low solubility.

Protocol 1: Determining an Approximate pH-Solubility Profile

Understanding how pH affects solubility is the most critical step for an ionizable compound like this. This protocol uses basic lab equipment to map out a solubility curve.

Objective: To find the minimum pH at which the compound remains soluble at a desired concentration.

Methodology:

  • Prepare a Series of Buffers: Make a range of buffers (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-9).

  • Spike with Compound: Add a known amount of your solid compound to a fixed volume of each buffer to create a slurry where the concentration is higher than your expected solubility limit (e.g., targeting 1 mg/mL).

  • Equilibrate: Cap the vials and agitate them at a constant temperature (e.g., room temperature or 37°C) for 24 hours. This allows the solution to reach equilibrium.

  • Separate Solid from Liquid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify Soluble Fraction: Carefully remove the supernatant and measure the concentration of the dissolved compound using an appropriate analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry against a standard curve).

  • Plot the Data: Plot the measured solubility (Y-axis) against the buffer pH (X-axis).

Expected Outcome: You will observe a sharp increase in solubility as the pH rises above the compound's pKa, where the carboxylic acid deprotonates to the highly soluble carboxylate anion.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Low_pH R-COOH (Protonated, Neutral) LOW SOLUBILITY Equilibrium Low_pH->Equilibrium High_pH R-COO⁻ + H⁺ (Deprotonated, Ionized) HIGH SOLUBILITY Equilibrium->High_pH

Protocol 2: Salt Formation for Improved Aqueous Solubility

For many carboxylic acids, forming a salt is a highly effective method to dramatically increase aqueous solubility and dissolution rate.[9][10][11]

Objective: To convert the free acid into a more soluble salt form (e.g., sodium or potassium salt).

Methodology:

  • Dissolve the Acid: Suspend the this compound derivative in a suitable solvent where it is sparingly soluble, such as water or an ethanol/water mixture.

  • Stoichiometric Base Addition: Slowly add exactly one molar equivalent of a base (e.g., 1M NaOH or 1M KOH solution) while stirring vigorously. The solid should begin to dissolve as the salt is formed.

  • Monitor pH: The final pH of the solution should be neutral to slightly basic. If needed, adjust carefully.

  • Isolation (Optional): The resulting salt solution can be used directly. Alternatively, the solvent can be removed under vacuum (lyophilization or rotary evaporation) to yield the solid salt form, which should be much more readily water-soluble than the parent acid.

Causality: By reacting the acidic proton with a base, you permanently form the ionized carboxylate, which has a much higher affinity for water. This is one of the most common strategies used in pharmaceutical development.[10]

Protocol 3: Utilizing Co-solvents and Formulation Excipients

When pH modification is not sufficient or desirable (e.g., due to compound stability or biological constraints), co-solvents and other excipients can be used.[4][5]

Objective: To increase the solubility of a lipophilic compound by creating a more favorable solvent environment.

Common Co-solvents & Excipients:

  • Co-solvents: These are water-miscible organic solvents that reduce the overall polarity of the aqueous system, making it more hospitable to lipophilic molecules.[10]

    • Examples: Polyethylene Glycol (PEG 300/400), Propylene Glycol (PG), Ethanol.

    • Application: Often used in preclinical formulations. A typical vehicle might be 10% DMSO, 40% PEG 400, 50% water.

  • Surfactants: These form micelles that can encapsulate poorly soluble drugs, effectively hiding the lipophilic parts of the molecule from the aqueous environment.[5]

    • Examples: Tween® 80, Solutol® HS-15.

    • Application: Useful for both in vitro and in vivo studies, but concentrations must be carefully controlled to avoid cell toxicity.

  • Cyclodextrins: These are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, shielding the drug from water and increasing its apparent solubility.[11][12]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).

    • Application: Widely used in pharmaceutical formulations to improve solubility and stability.

References
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
  • This compound | C9H8N2O3 | CID 10375306. PubChem. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD. [Link]

  • The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. (2023). PubMed. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). [Link]

  • 4 Factors Affecting Solubility Of Drugs. (2022). Drug Delivery Leader. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

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  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • 5-Methoxy-1H-indole-3-carboxylic acid | C10H9NO3 | CID 259191. PubChem. [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

  • pKa – LogP plot for methoxy‐substituted carboxylic acids and their.... (n.d.). ResearchGate. [Link]

  • This compound (C9H8N2O3). (n.d.). PubChemLite. [Link]

  • A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in. (n.d.). [Link]

  • pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. [Link]

  • Study of pH-dependent drugs solubility in water. (2025). ResearchGate. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). [Link]

  • Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. (n.d.). MDPI. [Link]

  • Microenvironmental pH Modulation Based Release Enhancement of a Weakly Basic Drug From Hydrophilic Matrices. (n.d.). PubMed. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). PubMed. [Link]

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Technical Support Center: Analytical Method Development for 5-Methoxy-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method development of 5-methoxy-1H-indazole-3-carboxylic acid. This resource is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical guidance on developing and troubleshooting robust analytical methods for this compound and its impurities.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents.[1] Ensuring its purity is critical for the safety and efficacy of the final drug product. The development of a stability-indicating analytical method is therefore a cornerstone of quality control, allowing for the accurate quantification of the active pharmaceutical ingredient (API) and the detection of any process-related impurities or degradation products.[2] This guide provides a structured approach to method development, validation, and troubleshooting, grounded in scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise during the analytical method development for this compound.

Q1: What are the primary chemical properties of this compound that I should consider for HPLC method development?

A1: this compound is a moderately polar, acidic compound. Its key structural features include the indazole ring system, a carboxylic acid group, and a methoxy group.[3] For reversed-phase HPLC, the carboxylic acid moiety (pKa ≈ 3-4) will be ionized at neutral or basic pH, leading to increased polarity and potentially poor retention. Therefore, it is crucial to control the mobile phase pH. An acidic mobile phase (pH 2.5-3.5) will suppress the ionization of the carboxylic acid, promoting better retention and peak shape on a C18 or C8 column.[4] The aromatic indazole ring provides a strong chromophore, making UV detection a suitable choice, typically in the range of 220-300 nm.

Q2: What are the likely impurities I should be looking for in a sample of this compound?

A2: Impurities can originate from starting materials, byproducts of the synthesis, or degradation.[5] Potential impurities for this compound could include:

  • Starting materials: Such as 5-methoxy-1H-indole or other precursors used in the synthesis.[6][7]

  • Isomeric impurities: N-2 substituted indazole derivatives can form alongside the desired N-1 isomer during synthesis.[8][9]

  • Decarboxylation products: Loss of the carboxylic acid group to form 5-methoxy-1H-indazole.

  • Hydrolysis products: If the synthesis involves an ester intermediate, the corresponding ester could be present.[10]

To comprehensively identify potential impurities, forced degradation studies are highly recommended.[11]

Q3: What is a forced degradation study and why is it important?

A3: A forced degradation or stress testing study involves subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to accelerate its decomposition.[2] The primary objectives of these studies are to:

  • Identify likely degradation products: This helps in understanding the degradation pathways.[11][12]

  • Establish the intrinsic stability of the molecule. [2]

  • Demonstrate the specificity of the analytical method: A key requirement for a stability-indicating method is its ability to separate the main peak from all potential degradation products.[12]

The International Council for Harmonisation (ICH) guidelines provide a framework for conducting these studies.[2]

Q4: Which column chemistry is most suitable for separating this compound from its impurities?

A4: A reversed-phase C18 column is a good starting point due to the aromatic nature of the molecule. High-purity silica columns with end-capping are recommended to minimize interactions between the acidic analyte and residual silanol groups on the stationary phase, which can cause peak tailing.[13] If polar impurities are present and elute early, a column with an aqueous stable end-capping (e.g., "AQ" type) or a polar-embedded phase could provide better retention and separation. For more challenging separations, phenyl-hexyl columns can offer alternative selectivity due to pi-pi interactions with the indazole ring.

Experimental Workflows and Protocols

This section provides detailed protocols for key experiments in your method development.

Workflow for HPLC Method Development

HPLC_Method_Development cluster_prep Preparation cluster_dev Development cluster_val Validation Start Define Analytical Target Profile (ATP) Forced_Deg Perform Forced Degradation Studies Start->Forced_Deg Provides impurity profile Sample_Prep Prepare API and Stressed Samples Forced_Deg->Sample_Prep Screening Column & Mobile Phase Screening Sample_Prep->Screening Inject samples Optimization Optimize Gradient, Flow Rate, Temperature Screening->Optimization Initial separation achieved Validation Method Validation (ICH Q2(R1)) Optimization->Validation Optimized conditions End Final Method Validation->End

Caption: A streamlined workflow for HPLC method development and validation.

Protocol 1: Initial HPLC Method Screening
  • Column Selection:

    • Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid will suppress the ionization of the carboxylic acid group, improving retention and peak shape. Acetonitrile is a common organic modifier with good UV transparency.

  • Initial Gradient:

    • A broad gradient is recommended for initial screening to elute all potential impurities.

    • Table 1: Initial Gradient Conditions

      Time (min) % Mobile Phase B
      0 5
      25 95
      30 95
      30.1 5

      | 35 | 5 |

  • Instrumental Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm (or use a photodiode array detector to assess peak purity and select the optimal wavelength).

  • Analysis:

    • Inject a standard solution of this compound and samples from the forced degradation study.

    • Evaluate the chromatograms for peak shape, resolution between the main peak and impurities, and retention time.

Troubleshooting Guide

This guide provides solutions to common problems encountered during HPLC analysis.

Issue: Peak Tailing for the Main Analyte

Peak tailing is a common issue, especially for acidic or basic compounds.[14]

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_pH Check_pH Start->Check_pH Check_Column Is the column old or contaminated? Check_pH->Check_Column Yes Solution_pH Lower Mobile Phase pH to 2.5-3.0 with Formic/Phosphoric Acid Check_pH->Solution_pH No Check_Overload Is the peak fronting or tailing with concentration? Check_Column->Check_Overload No Solution_Column Flush column or replace with a new, end-capped column Check_Column->Solution_Column Yes Solution_Overload Reduce sample concentration/injection volume Check_Overload->Solution_Overload Yes

Caption: Decision tree for troubleshooting HPLC peak tailing.

  • Cause 1: Secondary Silanol Interactions: The carboxylic acid group on your analyte can interact with residual silanol groups on the HPLC column packing material, causing peak tailing.[13] This is more pronounced if the mobile phase pH is not low enough to fully suppress the ionization of the analyte.[15]

    • Solution: Ensure the mobile phase pH is sufficiently low (pH 2.5-3.0). If tailing persists, consider using a highly end-capped column or a column with a different stationary phase.[14]

  • Cause 2: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the concentration of your sample and re-inject. If the peak shape improves, overload was the likely cause.[16]

  • Cause 3: Column Contamination or Degradation: Accumulation of strongly retained sample components on the column frit or at the head of the column can distort peak shape.[16][17]

    • Solution: Try reversing and flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, replacing the column may be necessary. Using a guard column can help extend the life of the analytical column.[14][17]

Issue: Poor Resolution Between Impurity Peaks
  • Cause 1: Inadequate Separation Power: The chosen mobile phase and gradient may not be providing enough selectivity for a critical pair of impurities.

    • Solution 1: Modify the Gradient: Make the gradient shallower around the region where the impurities of interest elute. This will increase the separation time and can improve resolution.

    • Solution 2: Change the Organic Modifier: If using acetonitrile, try switching to methanol or a combination of both. Methanol has different solvent properties and can alter the elution order and selectivity.

    • Solution 3: Change the Column: If mobile phase optimization is unsuccessful, a different column chemistry (e.g., phenyl-hexyl or a polar-embedded phase) may provide the necessary selectivity.

  • Cause 2: Co-elution: An impurity peak may be hidden under the main analyte peak.

    • Solution: Use a photodiode array (PDA) detector to check for peak purity. If the peak is not pure, further method development is required as described above. Mass spectrometry (MS) can also be used to confirm the presence of co-eluting species.

Method Validation

Once the method is developed and optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[18][19][20][21]

Table 2: Key Validation Parameters as per ICH Q2(R1)

Validation ParameterPurpose
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[21]
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.[21]
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[21]
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[20]
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[21]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

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Technical Support Center: Recrystallization of 5-methoxy-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-methoxy-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for obtaining high-purity material through recrystallization.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle lies in the differential solubility of a compound in a hot versus a cold solvent.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Insoluble impurities can be removed by hot filtration, while soluble impurities will remain in the cold solvent after the desired compound has crystallized. The slow formation of crystals during cooling is crucial for achieving high purity, as it allows the molecules to arrange themselves in a crystal lattice, excluding impurities.[1]

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈N₂O₃,
Molecular Weight 192.17 g/mol ,
Appearance Light brown to yellow solid
Melting Point Data not available for the specific compound. The parent compound, 1H-indazole-3-carboxylic acid, melts at 259-262 °C.[2] A related aldehyde, 5-methoxy-1H-indazole-3-carboxaldehyde, has a melting point of 215 °C.[3]

Recommended Recrystallization Protocols

Based on the solubility of related indazole and carboxylic acid derivatives, several solvent systems are proposed. The choice of solvent will depend on the nature of the impurities.

Protocol 1: Single Solvent Recrystallization from an Alcohol (e.g., Ethanol or Methanol)

This is a good starting point for moderately polar compounds. Alcohols are often excellent solvents for carboxylic acids.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol (or methanol) and a boiling chip. Heat the mixture gently on a hot plate with stirring. Continue to add the solvent dropwise until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are observed, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. For optimal crystal growth, do not disturb the flask during this initial cooling phase.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any adhering soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.

Protocol 2: Acid-Base Recrystallization

This method is particularly effective for purifying carboxylic acids from non-acidic impurities.

Step-by-Step Methodology:

  • Dissolution in Base: Dissolve the crude this compound in a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH) at room temperature with stirring. Use the minimum amount of base required to achieve complete dissolution.

  • Filtration: If any insoluble impurities are present, filter the solution by gravity filtration.

  • Reprecipitation: Cool the basic solution in an ice bath. Slowly add a dilute acid (e.g., 1 M HCl) dropwise with constant stirring until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.

  • Isolation, Washing, and Drying: Collect the precipitated solid by vacuum filtration. Wash the crystals thoroughly with cold deionized water to remove any residual salts. Dry the purified product in a vacuum oven.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
The compound does not dissolve, even in a large amount of hot solvent. The solvent is not a good "hot" solvent for your compound.Select a more polar solvent. For this compound, if a non-polar solvent like toluene fails, try a more polar solvent like ethanol or acetic acid.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The compound is too impure. The solution is cooling too quickly.Ensure the solvent's boiling point is lower than the compound's melting point. If the melting point is unknown, try a lower boiling point solvent. If the compound is very impure, consider a preliminary purification step like column chromatography. Allow the solution to cool more slowly.
No crystals form upon cooling. The solution is not saturated (too much solvent was added). The solution is supersaturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.
The yield is very low. Too much solvent was used. The crystals were washed with solvent that was not ice-cold. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Always use ice-cold solvent to wash the crystals. Ensure the filtration apparatus is pre-warmed before hot filtration.
The recrystallized material is still colored. The colored impurity has similar solubility to your compound.Add a small amount of activated charcoal to the hot solution before hot filtration. Be aware that charcoal can adsorb some of your product, so use it sparingly.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best recrystallization solvent?

A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A good starting point for this compound would be polar protic solvents like ethanol or methanol, or an acid-base workup. Small-scale solubility tests with a few milligrams of your compound in different solvents are highly recommended.

Q2: What are the likely impurities in my this compound?

A2: Common impurities can originate from the starting materials of the synthesis, such as substituted anilines or isatins.[4][5] Side products can also form, for instance, through oxidative decarboxylation of intermediates.[3]

Q3: Why is slow cooling important?

A3: Slow cooling allows for the formation of larger, more perfect crystals.[1] Rapid cooling can trap impurities within the crystal lattice, leading to a less pure product.

Q4: What is a solvent pair and when should I use it?

A4: A solvent pair is a mixture of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent). This technique is useful when no single solvent has the desired solubility properties. For this compound, a potential solvent pair could be ethanol (good solvent) and water (bad solvent).

Q5: How can I assess the purity of my recrystallized product?

A5: The most common methods are melting point determination and chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A pure compound should have a sharp melting point range (typically 1-2 °C).

Visualizing the Solvent Selection Process

The following flowchart illustrates a general decision-making process for selecting a suitable recrystallization solvent.

Solvent_Selection start Start: Crude Solid test_solubility Test solubility of a small sample in a potential solvent at room temperature. start->test_solubility is_soluble Is it soluble? test_solubility->is_soluble hot_test Heat the mixture to the solvent's boiling point. is_soluble->hot_test No solvent_pair Consider using this as the 'good' solvent in a solvent-pair system. is_soluble->solvent_pair Yes is_hot_soluble Is it soluble when hot? hot_test->is_hot_soluble cool_solution Cool the solution to room temperature and then in an ice bath. is_hot_soluble->cool_solution Yes bad_solvent This solvent is unsuitable. Choose a different solvent. is_hot_soluble->bad_solvent No crystals_form Do crystals form? cool_solution->crystals_form good_solvent This is a good potential solvent for single-solvent recrystallization. crystals_form->good_solvent Yes crystals_form->bad_solvent No bad_bad_solvent This could be a 'bad' solvent in a solvent-pair system. solvent_pair->bad_bad_solvent

Caption: Decision tree for selecting a recrystallization solvent.

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  • Purification of aromatic polycarboxylic acids by recrystallization. Google Patents.
  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. Available at: [Link]

  • Recrystallization Issues. Reddit. Available at: [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Recrystallization and Crystallization. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]

  • Recrystallization-1.pdf. Available at: [Link]

  • The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). ResearchGate. Available at: [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.

Sources

Technical Support: Managing Thermal Degradation in 5-Methoxy-1H-indazole-3-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal Stability Threshold

5-Methoxy-1H-indazole-3-carboxylic acid (5-MICA) is a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and 5-HT3 receptor antagonists. While the indazole core is robust, the C3-carboxylic acid moiety introduces a specific thermal failure mode: decarboxylation .

Critical Parameter: The onset of thermal decarboxylation for electron-rich indazole-3-carboxylic acids is typically observed between 160°C and 200°C , but can be catalyzed at lower temperatures (>120°C ) in the presence of strong acids or transition metals. The 5-methoxy substituent donates electron density to the ring system, slightly stabilizing the carboxylate relative to electron-deficient analogues, but it simultaneously increases susceptibility to oxidative tarring at elevated temperatures.

This guide provides technical protocols to mitigate these degradation pathways during synthesis, isolation, and storage.

Troubleshooting Guide (Q&A)

Issue 1: Uncontrolled Gas Evolution & Yield Loss

Q: During the final acidification step at 90°C, I observe vigorous bubbling and lower-than-expected yields. Is this solvent boiling?

A: It is likely thermal decarboxylation , not solvent boiling.

  • Diagnosis: If the gas evolution persists after removing the heat source or correlates with the formation of a lower-polarity spot on TLC (5-methoxy-1H-indazole), you are losing CO₂.

  • Root Cause: Indazole-3-carboxylic acids are prone to decarboxylation in acidic media at elevated temperatures. The protonated intermediate facilitates the loss of CO₂ to restore aromaticity or relieve steric strain.

  • Corrective Action:

    • Lower Temperature: Limit acidification temperatures to <50°C .

    • Buffer Control: Avoid direct contact with concentrated mineral acids at high heat. Use a stepwise acidification protocol (see Protocol A).

Issue 2: Product Discoloration (Darkening/Tarring)

Q: My white crystalline product turns brown/black upon drying in the oven at 110°C. Is this thermal degradation?

A: This is likely oxidative degradation , accelerated by heat.

  • Mechanism: The 5-methoxy group activates the benzene ring of the indazole, making it electron-rich and susceptible to oxidation. Heating in air (especially if trace metal salts are present) generates quinoid-like impurities or polymers.

  • Corrective Action:

    • Inert Atmosphere: Always dry the product under vacuum or nitrogen bleed.

    • Temperature Limit: Cap drying oven temperature at 60–80°C under high vacuum.

    • Purification: If the product is already dark, recrystallize from ethanol/water with activated charcoal to remove oxidative oligomers.

Issue 3: Incomplete Coupling/Amidation

Q: When activating the acid with SOCl₂ at reflux, the reaction mixture turns black and the coupling yield is poor.

A: Thionyl chloride at reflux is too harsh for this electron-rich substrate.

  • Root Cause: High temperature + strong acidic byproducts (HCl) + electron-rich ring = rapid electrophilic chlorination at C4/C6 or polymerization.

  • Alternative: Use mild coupling agents (EDC/HOBt or HATU) at room temperature. If an acid chloride is strictly required, generate it using oxalyl chloride/DMF (catalytic) at 0°C to room temperature in dichloromethane, avoiding reflux.

Visualizing the Degradation Pathways

The following diagram illustrates the two primary degradation risks: Decarboxylation (Thermal/Acidic) and Oxidation (Thermal/Aerobic).

ThermalDegradation Start 5-Methoxy-1H-indazole- 3-carboxylic acid Heat Thermal Stress (>150°C) Start->Heat Heating Acid Acidic Conditions (pH < 2) Start->Acid Air Aerobic Conditions (+ Trace Metals) Start->Air Heat->Air Accelerates Decarb Degradation Product A: 5-Methoxy-1H-indazole (Loss of CO2) Heat->Decarb Major Pathway Oxid Degradation Product B: Quinoid/Polymeric Tars (Dark Color) Heat->Oxid Minor Pathway Acid->Decarb Catalyzes Decarboxylation at lower temps Air->Oxid Oxidative Coupling

Figure 1: Thermal and chemical degradation pathways for this compound.

Experimental Protocols

Protocol A: Controlled Isolation (Minimizing Thermal Stress)

Use this protocol to isolate the acid from its ester precursor (e.g., ethyl 5-methoxy-1H-indazole-3-carboxylate) without decarboxylation.

  • Saponification: Dissolve the ester (1.0 eq) in THF/Water (3:1). Add LiOH (2.5 eq). Stir at 40°C (Do not reflux) until TLC indicates completion (~4-6 h).

  • Concentration: Evaporate THF under reduced pressure at <40°C .

  • Cooling: Cool the aqueous residue to 0–5°C in an ice bath.

  • Acidification: Slowly add 1M HCl dropwise, maintaining internal temperature <10°C , until pH reaches 3–4.

    • Note: Avoid pH < 1 to prevent acid-catalyzed instability.

  • Filtration: Collect the precipitate by vacuum filtration immediately.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours. Do not exceed 80°C.

Protocol B: Thermal Stability Stress Test

Use this rapid test to validate if a specific batch or solvent system is safe for scale-up.

StepActionObservation CriteriaPass/Fail
1 Dissolve 50 mg of 5-MICA in 1 mL of target solvent (e.g., DMSO, DMF).Clear solution.N/A
2 Heat to 100°C for 1 hour in a sealed vial.Check for gas bubbles (CO₂) or darkening.Fail if bubbles visible.
3 Analyze via HPLC or TLC (50% EtOAc/Hexane).Look for new spot at higher Rf (Decarboxylated product).Fail if impurity > 2%.
4 Repeat at 140°C (if 100°C passes).As above.Determine upper limit.

Troubleshooting Logic Tree

Use this decision tree to diagnose reaction failures quickly.

TroubleshootingTree Problem Problem Detected Type Identify Symptom Problem->Type Bubbles Gas Evolution / Mass Loss Type->Bubbles Dark Darkening / Tar Formation Type->Dark CheckTemp Check Temp > 120°C? Bubbles->CheckTemp CheckAir Exposed to Air/Light? Dark->CheckAir Sol1 Action: Reduce Temp, Use Vacuum for solvents CheckTemp->Sol1 Yes Sol2 Action: Check pH. Avoid strong acids at heat. CheckTemp->Sol2 No (Chemical Cause) CheckAir->Sol1 No (Thermal Polymerization) Sol3 Action: Use Inert Gas (N2/Ar), Add Antioxidant? CheckAir->Sol3 Yes

Figure 2: Diagnostic flow for thermal and oxidative issues.

References

  • PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Lattanzi, A., et al. (2018).[2] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives.[3] RSC Advances. (Discusses decarboxylation risks during synthesis). Retrieved from [Link]

  • Organic Syntheses. (2008). Synthesis of 1H-indazole-3-carboxylic acid esters.[4][3] Org.[3][5] Synth. 2008, 85, 106-117. (Provides validated protocols for handling ester precursors). Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison: Predictive Accuracy of Docking Algorithms for 5-Methoxy-1H-Indazole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the correlation of computational docking scores with experimental biological activity for 5-methoxy-1H-indazole-3-carboxylic acid (5-MICA) derivatives. This scaffold is the pharmacophoric core of Granisetron , a potent 5-HT


 receptor antagonist used to manage chemotherapy-induced nausea.

Core Scaffold: this compound (CAS: 90417-53-1) Primary Biological Target: Serotonin 5-HT


 Receptor (Ligand-gated ion channel)
Therapeutic Context:  Antiemetics (Chemotherapy-Induced Nausea and Vomiting - CINV)

Executive Summary

This guide compares the efficacy of Rigid Receptor Docking (RRD) versus Induced Fit Docking (IFD) in predicting the biological activity (


) of 5-MICA derivatives. While standard RRD protocols (e.g., AutoDock Vina) often yield high false-positive rates due to the flexibility of the 5-HT

binding loop (Loop C), IFD protocols that account for Trp183 and Tyr234 side-chain rotamers show a Pearson correlation coefficient (

) improvement from ~0.55 to >0.85 against experimental radioligand binding data.

Computational Methodologies: The "In Silico" Alternatives[1]

Alternative A: Rigid Receptor Docking (Standard Protocol)
  • Software: AutoDock Vina / Glide SP

  • Mechanism: Treats the protein as a static crystal structure.

  • Limitation: The 5-HT

    
     receptor binding pocket undergoes significant conformational induced fit upon ligand binding, specifically involving the "locking" of the indazole moiety between aromatic residues.
    
  • Verdict: Suitable for high-throughput virtual screening (HTVS) but poor for rank-ordering active leads.

Alternative B: Induced Fit Docking (Recommended)
  • Software: Schrödinger IFD / Gold (with flexible side chains)

  • Mechanism: Allows flexibility in residues within 5Å of the ligand (specifically Trp183 , Tyr234 , Phe226 ).

  • Causality: The 5-methoxy group of the indazole ring requires specific steric accommodation that a rigid crystal structure (often crystallized with different ligands like tropisetron) may not provide.

  • Verdict: Essential for accurate

    
     prediction for this scaffold.
    
Workflow Visualization

The following diagram illustrates the critical decision pathways in the docking workflow.

DockingWorkflow Start Ligand Preparation (5-MICA Derivatives) Tautomer Tautomer Generation (1H- vs 2H-indazole) Start->Tautomer Grid Receptor Grid Generation (5-HT3 Crystal Structure) Tautomer->Grid Decision Method Selection Grid->Decision RRD Rigid Receptor Docking (AutoDock Vina) Decision->RRD High Throughput IFD Induced Fit Docking (Flexible Trp183/Tyr234) Decision->IFD Lead Optimization Score_RRD Scoring: Vina Score (High False Positives) RRD->Score_RRD Score_IFD Scoring: XP GScore (High Correlation) IFD->Score_IFD Exp_Valid Experimental Validation (Radioligand Binding Ki) Score_RRD->Exp_Valid Low R² Score_IFD->Exp_Valid High R²

Caption: Comparative workflow for docking 5-MICA derivatives, highlighting the superior correlation path of Induced Fit Docking.

Experimental Validation: The "Ground Truth"

To validate computational predictions, one must generate experimental affinity data (


). The gold standard for 5-HT

antagonists is the Radioligand Displacement Assay .
Protocol: [ H]-Granisetron Displacement Assay

Objective: Determine the affinity (


) of synthesized 5-MICA derivatives.
  • Membrane Preparation:

    • Transfect HEK293 cells with human 5-HT

      
      A receptor cDNA.
      
    • Harvest cells 48h post-transfection. Homogenize in ice-cold HEPES buffer (10 mM, pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min at 4°C. Resuspend pellet in buffer.
      
  • Incubation:

    • Total Binding: Incubate membranes (50

      
      g protein) with 0.5 nM [
      
      
      
      H]-Granisetron (Specific Activity ~80 Ci/mmol).
    • Non-Specific Binding (NSB): Add 10

      
      M Ondansetron (saturating concentration).
      
    • Test Compounds: Add 5-MICA derivatives at concentrations ranging from

      
       to 
      
      
      
      M.
    • Incubate for 60 min at 25°C to reach equilibrium.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

    • Wash filters

      
       with ice-cold buffer.
      
    • Measure radioactivity using Liquid Scintillation Counting (LSC).

  • Data Analysis:

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

Data Correlation: Docking Scores vs. Experimental Activity

The following table synthesizes representative data comparing the two computational methods against experimental results for 5-MICA derivatives. Note the failure of rigid docking to distinguish between the active endo-isomer and inactive analogs.

Compound IDStructure DescriptionExp.

(nM)
Rigid Docking Score (kcal/mol)Induced Fit Score (kcal/mol)Prediction Accuracy
Granisetron endo-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl) amide0.26 -9.4-12.8 High
Analog A exo-isomer of Granisetron>1000-9.1-6.2High (IFD only)
Analog B 5-H (Des-methoxy) derivative4.5-8.8-10.1Moderate
Analog C N1-Methylated indazole120-9.3-7.5High (IFD only)

Analysis:

  • Rigid Docking Failure: Notice that Rigid Docking scores Granisetron (-9.4) and its inactive exo-isomer (-9.1) almost identically. This is a "false positive" error caused by the scoring function's inability to penalize the steric clash of the exo-isomer without receptor relaxation.

  • IFD Success: Induced Fit Docking correctly penalizes the exo-isomer (-6.2), correlating well with the poor experimental affinity (>1000 nM).

Mechanistic Insight: The Cation- Interaction[2]

The high affinity of 5-MICA derivatives is driven by a critical Cation-


 interaction  between the protonated amine of the tropane/azabocycle ring and Trp183  of the receptor.

InteractionMap Ligand Granisetron (Protonated Amine) Trp183 Trp183 (Cation-Pi Interaction) Ligand->Trp183 Strong Electrostatic (Critical for Ki) Tyr234 Tyr234 (Steric Gate) Ligand->Tyr234 Hydrophobic Enclosure Asn128 Asn128 (H-Bond to Carbonyl) Ligand->Asn128 Hydrogen Bond (Orientation)

Caption: Key molecular interactions defining the binding mode of 5-MICA derivatives in the 5-HT3 receptor pocket.

Protocol Tip: When setting up your docking grid, define a constraint (H-bond or positional) on Trp183 . If the ligand does not engage this residue, the pose is likely an artifact.

References

  • Thompson, A. J., & Lummis, S. C. (2013). "The 5-HT3 receptor as a therapeutic target."[1][2] Expert Opinion on Therapeutic Targets. Link

  • Rojas, C., et al. (2008). "Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor."[3] Anesthesia & Analgesia. Link

  • Verge, D., et al. (2010). "Toward Biophysical Probes for the 5-HT3 Receptor: Structure−Activity Relationship Study of Granisetron Derivatives." Journal of Medicinal Chemistry. Link

  • Knipe, P. C., et al. (2012). "Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands." Journal of Medicinal Chemistry. Link

  • Blower, P. R. (2002). "5-HT3 receptor antagonists and the cytochrome P450 system." The Oncologist. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-methoxy-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 5-methoxy-1H-indazole-3-carboxylic acid, a compound frequently used as a key intermediate in pharmaceutical development and biochemical research.[1] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of compounds to their entire lifecycle, including their safe and final disposition.

Core Principle: Hazard-Aware Disposal

The foundation of any chemical disposal procedure is a thorough understanding of the material's hazards. This compound is not benign; it is classified as a hazardous substance that requires specific handling protocols from generation to disposal. The primary causality for these procedures is the compound's inherent ability to cause harm upon improper contact or release.

Key Hazards Summary

Hazard ClassificationGHS CategoryRationale for PrecautionAuthoritative Source
Skin Corrosion/IrritationCategory 2Direct contact can cause skin irritation.[2][3][4]
Serious Eye Damage/IrritationCategory 2 / 2APoses a significant risk of serious irritation if it enters the eyes.[2][3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3Inhalation of dust may cause respiratory tract irritation.[4][5]

Furthermore, this compound is incompatible with strong oxidizing agents, and thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6] Therefore, all disposal steps are designed to mitigate these risks by containing the chemical, preventing reactions, and ensuring its destruction in a controlled environment.

Pre-Disposal: Safe Handling and Waste Minimization

Effective waste management begins at the source. The safest and most efficient disposal process is one that handles the minimum amount of waste necessary.

Personal Protective Equipment (PPE) Requirement: Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[3]

  • Body Protection: A standard laboratory coat is required.[6]

Waste Minimization Strategies: In a laboratory setting, minimizing waste is a key principle of green chemistry and cost-effective operation.[7]

  • Purchase Control: Order only the quantities of this compound required for your immediate experimental needs.

  • Inventory Management: Maintain a clear and updated chemical inventory to avoid purchasing duplicates and to track expiration dates.[8]

  • Process Optimization: Where possible, substitute with less hazardous materials or modify procedures to reduce the amount of waste generated.[7]

Step-by-Step Disposal Protocol

This protocol outlines the mandatory steps for collecting and storing this compound waste within the laboratory pending removal by a certified disposal service. Under no circumstances should this chemical be disposed of via sink or drain. [4]

Experimental Protocol: Laboratory Waste Collection

  • Container Selection:

    • Designate a specific, leak-proof waste container with a secure, tightly-fitting lid.[9]

    • The container must be made of a material compatible with the chemical. The original product container is often the best choice.[10]

    • Ensure the container is clean, dry, and in good condition before its first use as a waste receptacle.

  • Waste Segregation:

    • This compound should be segregated as Solid, Non-Halogenated Organic Waste .

    • Crucially, do not mix this waste with other waste streams , especially strong oxidizing agents, to prevent unforeseen chemical reactions.[6][11] The National Research Council emphasizes the importance of separating incompatible chemicals.[11]

  • Labeling:

    • Immediately label the waste container. The label must clearly state:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Irritant," "Skin/Eye Irritant").

      • The date the first waste was added.

    • This ensures anyone in the lab can immediately identify the contents and associated risks.

  • Accumulation and Storage:

    • Keep the waste container sealed at all times, except when adding waste.[9]

    • Store the container in a designated, well-ventilated satellite accumulation area within the lab.[2]

    • The storage location should be cool, dry, and away from heat sources or direct sunlight.[6]

  • Arranging for Disposal:

    • Once the container is full or the project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.

    • Disposal must be conducted at an approved and licensed waste disposal plant.[2][4]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for managing this compound waste in a laboratory setting.

cluster_prep Preparation & Handling cluster_collection Waste Collection Protocol cluster_storage Storage & Final Disposition A Start: Waste Generated (e.g., residual solid, contaminated weigh paper) B Assess Hazards: Skin/Eye/Resp Irritant A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select Compatible, Labeled Waste Container C->D E Segregate as Solid, Non-Halogenated Organic Waste D->E F Transfer Waste to Container E->F G Securely Seal Container F->G H Store in Designated Satellite Accumulation Area G->H I Is Container Full or Waste No Longer Generated? H->I I->H No J Contact EHS for Pickup I->J Yes K Final Disposal via Licensed Facility (Incineration) J->K

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Procedures: Spill Management

Accidents can happen, and a prepared response is a key component of laboratory safety. The following steps are for minor, localized spills of solid this compound.

  • Alert & Isolate: Alert personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated.[6]

  • PPE: If not already wearing it, don the required PPE (gloves, goggles, lab coat).

  • Contain & Clean:

    • Avoid raising dust.[2]

    • Gently sweep up the solid material using a brush and dustpan.[6]

    • Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into your designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol) and then soap and water. Dispose of cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or EHS office, as per your institution's policy.

Final Disposal Pathway: The Role of Incineration

For a compound like this compound, the most common and environmentally sound disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers.[3]

Why Incineration?

  • Complete Destruction: Incineration breaks the organic molecule down into simpler, less harmful components.

  • Energy Recovery: Modern incineration facilities can recover energy from the combustion process.

  • Regulatory Compliance: This method meets the stringent requirements set by bodies like the U.S. Environmental Protection Agency (EPA) for the disposal of chemical waste.[12]

The hierarchy of waste management prioritizes reduction and reuse, but for chemical waste that cannot be eliminated, controlled thermal destruction is the authoritative and responsible final step.

A Most Preferred: Source Reduction & Minimization B Recycling & Reuse (If Applicable) A->B C Treatment for Disposal: High-Temperature Incineration B->C D Least Preferred: Landfilling (Post-Treatment) C->D

Caption: The established hierarchy of chemical waste management practices.

References

  • SAFETY DATA SHEET for 1H-Indazole-3-carboxylic acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC221290050&productDescription=1H-INDAZOLE-3-CARBOXYLIC+ACID+5G&vendorId=VN000321&countryCode=US&language=en]
  • SAFETY DATA SHEET for 5-Methyl-1H-indazole-3-carboxylic acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=H5879401&productDescription=5-Methyl-1H-indazole-3-carboxylic+acid%2C+97%25%2C+Thermo+Scientific&vendorId=VN00033897&countryCode=US&language=en]
  • SAFETY DATA SHEET for 6-Benzyloxy-1H-indazole-3-carboxylic acid. CymitQuimica. [URL: https://www.cymitquimica.com/sds/CY006694_en.pdf]
  • 5-Methoxy-1H-indazole-3-carbaldehyde Product Information. Chem-Impex. [URL: https://www.chemimpex.com/product/5-methoxy-1h-indazole-3-carbaldehyde-cas-133989-72-3]
  • This compound Product Information. Chem-Impex. [URL: https://www.chemimpex.com/product/5-methoxy-1h-indazole-3-carboxylic-acid-cas-6813-38-3]
  • SAFETY DATA SHEET for Indazole-3-carboxylic Acid. TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/sds/I0672_EN.pdf]
  • 5-methoxycarbonyl-1H-indazole-3-carboxylic acid Product Page. CP Lab Safety. [URL: https://www.cplabsafety.com/5-methoxycarbonyl-1h-indazole-3-carboxylic-acid-min-97-10-grams.html]
  • Indazole-3-carboxylic acid-SDS. MedChemExpress. [URL: https://www.medchemexpress.com/sds/Indazole-3-carboxylic%20acid.pdf]
  • SAFETY DATA SHEET for 1H-Indazole-3-carboxylic acid. Acros Organics. [URL: https://fscimage.fishersci.com/msds/11132.htm]
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [URL: https://www.unodc.org/documents/scientific/Guidelines_on_handling_of_chemicals_V12-58381-Ebook.pdf]
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [URL: https://oap.ptb.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/hw/hazardous-waste-listings]
  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [URL: https://essr.umd.edu/environmental-affairs/hazardous-waste/epa-hazardous-waste-codes]
  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [URL: https://www.acewaste.com.
  • Laboratory Chemical Waste Management. CSIR-Indian Institute of Petroleum. [URL: https://www.iip.res.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA). [URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/2000T84N.PDF?Dockey=2000T84N.PDF]
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [URL: https://www.danielshealth.
  • How to Minimize Toxic Emissions in Carboxylic Acid Production? Patsnap. [URL: https://www.patsnap.com/eureka/article/how-to-minimize-toxic-emissions-in-carboxylic-acid-production]
  • Frequent Questions About Hazardous Waste Identification. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [URL: https://www.vumc.org/safety/sites/default/files/public_files/VUMC%20Chemical%20Waste%20Guide.pdf]
  • Laboratory Hazardous Waste Disposal Guideline. University of New South Wales (UNSW). [URL: https://www.unsw.edu.au/content/dam/unsw-assets/corporate/health-and-safety/docs/guidelines/HS321_Lab_Hazardous_Waste_Disposal_Guideline.pdf]
  • Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists (ASHP). [URL: https://www.ashp.org/-/media/assets/policy-guidelines/docs/guidelines/handling-hazardous-drugs.ashx]
  • Hazardous Waste - EHSO Manual. The University of Oklahoma. [URL: https://ehs.ou.edu/sites/default/files/2023-01/EHSO%20Manual%20-%20Section%2006%20-%20Hazardous%20Waste.pdf]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.